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(1-bromoethenyl)cyclopropane Documentation Hub

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  • Product: (1-bromoethenyl)cyclopropane
  • CAS: 1935324-63-2

Core Science & Biosynthesis

Foundational

The Reactivity of the Carbon-Bromine Bond in (1-Bromoethenyl)cyclopropane: A Mechanistic Guide for Advanced Synthetic Applications

Executive Summary For drug development professionals and synthetic researchers, the strategic manipulation of halogenated building blocks is foundational to late-stage functionalization and scaffold diversity. (1-Bromoet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic researchers, the strategic manipulation of halogenated building blocks is foundational to late-stage functionalization and scaffold diversity. (1-Bromoethenyl)cyclopropane (also known as 1-cyclopropylvinyl bromide) presents a highly unique stereoelectronic profile. The reactivity of its carbon-bromine (C–Br) bond is dictated by the extreme mechanistic divergence between ionic (organometallic) and radical pathways.

This whitepaper provides an in-depth analysis of the C–Br bond in (1-bromoethenyl)cyclopropane, detailing the causality behind its stability in palladium-catalyzed cross-couplings and its hypersensitivity as a "radical clock" under single-electron transfer (SET) conditions.

Stereoelectronic Profile of the C–Br Bond

The C–Br bond in (1-bromoethenyl)cyclopropane is uniquely situated. It is an sp2 -hybridized vinyl halide, which inherently strengthens the carbon-halogen bond compared to sp3 alkyl bromides due to increased s -character. However, the adjacent cyclopropyl ring introduces profound hyperconjugative potential. The highly strained Walsh orbitals of the cyclopropyl ring can overlap with adjacent empty p -orbitals or singly occupied molecular orbitals (SOMOs).

This structural dichotomy means the fate of the molecule depends entirely on how the C–Br bond is cleaved:

  • Heterolytic Cleavage / Oxidative Addition: Leads to stable, localized intermediates.

  • Homolytic Cleavage: Leads to ultrafast strain-release rearrangements.

Mechanistic Divergence: Organometallic vs. Radical Pathways

The Organometallic Pathway (Ring Retention)

When the C–Br bond undergoes oxidative addition with a low-valent transition metal such as Palladium(0), it forms a σ -vinylpalladium(II) complex. Causality of Stability: Why does the cyclopropyl ring not open? The sp2 carbon is covalently bound to the transition metal. Metal back-donation and the steric environment of the phosphine/amine ligands stabilize the intermediate. The activation barrier for the reductive elimination step in cross-coupling (e.g., Suzuki or Heck reactions) is significantly lower than the barrier for cyclopropylmethyl-to-homoallylic rearrangement. Consequently, the ring remains intact [1].

The Radical Pathway (Ring Opening)

If the C–Br bond is subjected to Single-Electron Transfer (SET), photoredox catalysis, or tin hydride reduction, it undergoes homolytic cleavage to generate an α -cyclopropylvinyl radical. Causality of Instability: The resulting localized sp2 radical strongly interacts with the strained C–C bonds of the cyclopropyl ring. This hyperconjugative overlap severely weakens the ring, driving an ultrafast eliminative β -scission to relieve ring strain. This forms a more stable, delocalized homoallylic radical. The rate constant ( kopen​ ) for the ring opening of α -cyclopropylvinyl radicals has been determined to be approximately 1.6×1010 s−1 [2]. This extreme velocity makes the C–Br bond of this molecule a "hypersensitive mechanistic probe" (radical clock) for detecting transient single-electron processes in complex catalytic cycles [3].

G cluster_0 Ionic / Organometallic Pathway cluster_1 Radical Pathway SM (1-Bromoethenyl)cyclopropane (Intact C-Br Bond) Pd_Int Vinyl-Pd(II) Complex (Stable Intermediate) SM->Pd_Int Pd(0) Catalyst Radical_Int alpha-Cyclopropylvinyl Radical (Unstable SOMO) SM->Radical_Int SET / Photoredox Product_A Cross-Coupled Product (Intact Cyclopropyl Ring) Pd_Int->Product_A Transmetalation & Elimination Product_B Homoallylic Radical (Ring-Opened Product) Radical_Int->Product_B beta-scission (k ~ 10^10 s^-1)

Caption: Mechanistic divergence of the C-Br bond upon ionic vs. radical activation.

Quantitative Data Analysis

To aid in reaction design, the following tables summarize the thermodynamic and kinetic parameters associated with the cleavage of the C–Br bond in (1-bromoethenyl)cyclopropane.

Table 1: Reaction Pathway Matrix for the C–Br Bond

Activation MethodReagents / CatalystsPrimary IntermediateRing IntegrityPrimary Synthetic Application
Oxidative Addition Pd(PPh 3​ ) 4​ , Aryl-B(OH) 2​ σ -Vinyl-Pd(II)Intact (>99%)Suzuki-Miyaura, Heck, Sonogashira Couplings
Halogen-Metal Exchange t -BuLi (2 equiv.), THF, -78°CVinyllithium speciesIntact (>95%)Nucleophilic addition to electrophiles
Single-Electron Transfer Ir/Ru Photoredox, Light α -Cyclopropylvinyl radicalOpened (>98%)Radical clock probes, Diene synthesis
Homolytic Cleavage Bu 3​ SnH, AIBN, 80°C α -Cyclopropylvinyl radicalOpened (>98%)Mechanistic validation of radical pathways

Table 2: Kinetic Parameters of the Radical Intermediate

IntermediateReactionRate Constant ( k )Half-Life ( t1/2​ )Reference
α -Cyclopropylvinyl radicalRing-opening ( β -scission) 1.6×1010 s−1 ∼43 ps Baines et al. [2]
Cyclopropylcarbinyl radical (Ref)Ring-opening ( β -scission) ∼1.0×108 s−1 ∼7 ns Standard Benchmark

Note: The α -cyclopropylvinyl radical opens approximately 100 times faster than the standard cyclopropylcarbinyl radical, making the C–Br bond in this system an exceptionally sensitive probe.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes inherent Quality Control (QC) checkpoints to verify the mechanistic pathway.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Ring Retention)

Objective: Cleave the C–Br bond heterolytically to couple an aryl group while preserving the cyclopropyl ring.

  • Preparation: In a flame-dried Schlenk flask under argon, add (1-bromoethenyl)cyclopropane (1.0 mmol), phenylboronic acid (1.2 mmol), and K 2​ CO 3​ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of Toluene/H 2​ O (4:1 v/v, 5.0 mL).

  • Catalyst Introduction: Add Pd(PPh 3​ ) 4​ (0.05 mmol, 5 mol%).

    • Causality Note: The bulky triphenylphosphine ligands facilitate rapid reductive elimination, preventing any competing side reactions of the Pd(II) intermediate.

  • Reaction: Heat the mixture to 80°C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation (QC Step): Analyze the crude mixture via 1 H NMR.

    • Success Metric: The presence of intact cyclopropyl protons (multiplets at δ 0.6–0.9 ppm) and the disappearance of the C–Br vinylic protons, replaced by shifted vinylic protons indicative of the styrene derivative. Absence of linear diene protons confirms a strictly ionic pathway.

Protocol B: Radical Clock Trapping via Tin Hydride (Ring Opening)

Objective: Cleave the C–Br bond homolytically to validate the radical clock rearrangement.

  • Preparation: In a flame-dried flask under nitrogen, dissolve (1-bromoethenyl)cyclopropane (1.0 mmol) in anhydrous, degassed Benzene (10 mL).

  • Reagent Addition: Add tributyltin hydride (Bu 3​ SnH, 1.1 mmol) and Azobisisobutyronitrile (AIBN, 0.1 mmol).

    • Causality Note: AIBN acts as the thermal initiator, generating the tin radical, which abstracts the bromine atom to yield the highly unstable α -cyclopropylvinyl radical.

  • Reaction: Heat the solution to 80°C for 4 hours.

  • Workup: Cool the mixture, concentrate under reduced pressure, and partition the residue with saturated aqueous KF solution to precipitate tin byproducts as polymeric Bu 3​ SnF. Filter through Celite and extract with diethyl ether.

  • Self-Validation (QC Step): Analyze the crude product via GC-MS and 1 H NMR.

    • Success Metric: Complete absence of the intact cyclopropyl reduction product (vinylcyclopropane). The sole observation should be the ring-opened homoallylic product (e.g., a substituted 1,3-diene or 2-methylenecyclobutane derivative, depending on exact substitution). This validates that the kopen​ outpaces the rate of hydrogen abstraction from Bu 3​ SnH.

G Initiation Bu3Sn• Radical Abstracts Bromine Radical alpha-Cyclopropylvinyl Radical Formed Initiation->Radical - Bu3SnBr RingOpen Ultrafast Ring Opening (beta-scission) Radical->RingOpen k ~ 10^10 s^-1 Trapping H-atom Abstraction (Homoallylic Product) RingOpen->Trapping + Bu3SnH

Caption: Step-by-step radical clock cascade following homolytic C-Br cleavage.

Conclusion

The carbon-bromine bond in (1-bromoethenyl)cyclopropane is a masterclass in stereoelectronic control. By selecting the appropriate catalytic regime, synthetic chemists can either harness the bond as a reliable cross-coupling handle to build complex cyclopropyl-containing pharmacophores, or weaponize it as a hypersensitive radical clock to probe the deepest mechanistic nuances of single-electron transfer reactions. Understanding the causality behind these divergent pathways is essential for modern drug development and methodology design.

References

  • Watson, H. A., Manaviazar, S., Steeds, H. G., & Hale, K. J. (2019). Fast ring-opening of an intermediary α-stannyl-β-cyclopropylvinyl radical does not support formation of an α-stannylvinyl cation in the O-directed free radical hydrostannation of dialkyl acetylenes. Chemical Communications (RSC Publishing). Available at:[Link]

  • Milnes, K. K., Gottschling, S. E., & Baines, K. M. (2004). Determination of the rate constant for ring opening of an α-cyclopropylvinyl radical. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Feldman, K. S. (2005). Cyclopropyl alkynes as mechanistic probes to distinguish between vinyl radical and ionic intermediates. PubMed (National Institutes of Health). Available at: [Link]

Exploratory

Stability, Storage, and Handling of (1-Bromoethenyl)cyclopropane: A Technical Guide for Synthetic Applications

Executive Summary (1-Bromoethenyl)cyclopropane (CAS: 1935324-63-2)[1] is a highly valuable, yet reactive, bifunctional building block widely utilized in modern organic synthesis. It serves as a premier reagent for instal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Bromoethenyl)cyclopropane (CAS: 1935324-63-2)[1] is a highly valuable, yet reactive, bifunctional building block widely utilized in modern organic synthesis. It serves as a premier reagent for installing cyclopropylvinyl motifs via cross-electrophile coupling (XEC), Suzuki-Miyaura, and Negishi cross-coupling reactions[2]. However, the juxtaposition of a photolabile vinyl bromide moiety with a highly strained cyclopropyl ring creates unique stability challenges. As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic vulnerabilities of this compound and establish self-validating protocols for its storage, handling, and pre-reaction purification.

Physicochemical Profiling & Mechanistic Vulnerabilities

To handle (1-bromoethenyl)cyclopropane effectively, one must understand the causality behind its degradation. The molecule is susceptible to two synergistic modes of decomposition:

Photolytic C-Br Homolysis

Vinyl bromides are inherently sensitive to ultraviolet and ambient visible light. Photochemical excitation leads to the homolytic cleavage of the carbon-bromine bond, generating an α -cyclopropylvinyl radical and a bromine radical[3]. This initiation step is the primary trigger for the reagent's degradation cascade.

The Cyclopropyl "Radical Clock" Ring-Opening

The cyclopropyl ring is synthetically prized but thermodynamically strained. When a radical is generated at the adjacent α -vinyl position, the system acts as a classic "radical clock." The α -cyclopropylvinyl radical undergoes an ultrafast, irreversible unimolecular ring-opening to form a thermodynamically more stable homoallylic radical[4]. The rate constant ( k ) for cyclopropylcarbinyl-type radical ring-openings is exceptionally high, typically on the order of 108 s−1 at ambient temperature[5]. Consequently, any storage condition that permits trace radical formation will result in the rapid destruction of the cyclopropyl ring.

Auto-Oxidation and Polymerization

Like many low-molecular-weight vinyl halides, (1-bromoethenyl)cyclopropane can undergo auto-oxidation in the presence of atmospheric oxygen, forming trace peroxides. These peroxides subsequently act as radical initiators, driving both the aforementioned ring-opening and intermolecular oligomerization/polymerization[6].

Mechanistic Degradation Pathway

The following diagram illustrates the kinetic cascade that occurs if storage protocols are breached.

DegradationPathway SM (1-Bromoethenyl)cyclopropane Stimulus Photolysis (hv) / Trace Metals SM->Stimulus C-Br Cleavage Radical α-Cyclopropylvinyl Radical Stimulus->Radical RingOpen Radical Ring-Opening (Radical Clock) Radical->RingOpen k ~ 10^8 s^-1 Polymer Oligomerization / Polymerization Radical->Polymer Intermolecular Degradation Homoallylic Radical & Isomerization RingOpen->Degradation

Figure 1: Mechanistic degradation pathways of (1-bromoethenyl)cyclopropane via radical intermediates.

Storage & Handling Protocols

To prevent the kinetic cascade outlined above, storage conditions must act as a self-validating barrier against radical initiation.

Storage ParameterRequired ConditionMechanistic RationaleExpected Shelf-Life
Temperature -20 °C (Freezer)Suppresses thermal auto-oxidation and lowers the kinetic energy below the activation barrier for polymerization[6].> 12 Months
Atmosphere High-Purity Argon / N 2​ Eliminates O2​ , preventing the formation of peroxide radical initiators.Maintained indefinitely
Light Exposure Amber Borosilicate VialsBlocks UV/Vis wavelengths required for photolytic C-Br bond homolysis.N/A (Continuous requirement)
Stabilizers Copper Wire / trace BHTScavenges trace free radicals before they can trigger the 108 s−1 ring-opening cascade.Extends bulk storage life

Experimental Workflows: Quality Control & Purification

Before deploying (1-bromoethenyl)cyclopropane in sensitive catalytic cycles (e.g., Palladium or Nickel-catalyzed XEC), the integrity of the reagent must be verified and purified. These protocols are designed to be self-validating.

Workflow A: Quality Control via 1 H NMR Assessment

Objective: To detect trace radical ring-opening or polymerization prior to use.

  • Sample Preparation: In a nitrogen-filled glovebox, dissolve 10 mg of the reagent in 0.5 mL of anhydrous, deoxygenated CDCl 3​ .

  • Data Acquisition: Acquire a standard 1 H NMR spectrum (400 MHz or higher).

  • Self-Validation Check (Causality):

    • Intact Reagent: Look for the distinct multiplets of the intact cyclopropyl protons (typically between δ 0.5 - 1.5 ppm) and the terminal vinylic protons (typically δ 5.2 - 5.8 ppm).

    • Degradation Indicator: If the cyclopropyl ring has opened, new vinylic signals will appear in the δ 4.5 - 6.0 ppm range (corresponding to the homoallylic double bond), and the integration ratio of cyclopropyl to vinyl protons will deviate from the theoretical 5:2 ratio. Broad, unresolved humps in the baseline indicate polymeric degradation.

Workflow B: Pre-Reaction Purification (Alumina Filtration)

Objective: To remove trace HBr (which can catalyze electrophilic ring-opening) and peroxides immediately before a cross-coupling reaction.

  • Column Preparation: Pack a glass Pasteur pipette with a glass wool plug, followed by 2 cm of activated Basic Alumina (Brockmann Grade I).

  • Conditioning: Flush the micro-column with 2 mL of anhydrous, degassed solvent (e.g., THF or DCM, depending on your downstream reaction).

  • Elution: Dilute the required volume of (1-bromoethenyl)cyclopropane in 1 mL of the reaction solvent and pass it through the alumina plug using positive Argon pressure.

  • Causality of Choice: Basic alumina is specifically chosen over silica gel because silica is mildly acidic and can promote cationic ring-opening of the strained cyclopropane. The basic alumina sequesters trace HBr and traps polar peroxides, yielding a pristine, coupling-ready electrophile.

References

  • 1935324-63-2_(1-Bromoethenyl)
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: ACS Publications URL
  • Source: Organic Letters (ACS)
  • Fast ring-opening of an intermediary α -stannyl- β -cyclopropylvinyl radical Source: RSC Publishing URL
  • Source: Journal of the American Chemical Society (ACS)
  • Vinyl Bromide - Material Safety Data Sheet (MSDS)

Sources

Foundational

A Deep Dive into the Computational Analysis of Vinylcyclopropane Derivatives: A Technical Guide for Researchers

For scientists engaged in drug discovery and development, a profound comprehension of molecular reactivity and conformational behavior is essential. Vinylcyclopropane derivatives, with their unique strained ring system a...

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Author: BenchChem Technical Support Team. Date: April 2026

For scientists engaged in drug discovery and development, a profound comprehension of molecular reactivity and conformational behavior is essential. Vinylcyclopropane derivatives, with their unique strained ring system and versatile reactivity, present both a challenge and an opportunity in the synthesis of complex molecular architectures. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the computational methodologies used to investigate these fascinating molecules. We will delve into the theoretical underpinnings of their rearrangements, the practical aspects of setting up and running calculations, and the interpretation of the resulting data to gain actionable insights.

Part 1: The Mechanistic Dichotomy of the Vinylcyclopropane Rearrangement

The thermal rearrangement of vinylcyclopropane to cyclopentene is a cornerstone of synthetic organic chemistry, offering a powerful tool for the construction of five-membered rings.[1] However, the mechanism of this transformation has been a subject of extensive debate, hovering between a concerted, pericyclic pathway and a stepwise, diradical mechanism.[1][2][3] Computational chemistry has been instrumental in dissecting this mechanistic duality.

The vinylcyclopropane rearrangement's mechanistic ambiguity is one of its most intriguing features.[3] Early kinetic data pointed towards a concerted mechanism, with the activation energy being significantly lower than that required for the simple homolytic cleavage of a cyclopropane C-C bond.[1][2] This suggested a process where bond breaking and bond formation occur in a single, concerted step, governed by the principles of orbital symmetry as described by Woodward and Hoffmann.[1][3]

However, the observation of multiple stereoisomeric products in some reactions suggested the involvement of a stepwise mechanism proceeding through a diradical intermediate.[1][3] This intermediate would allow for bond rotations and conformational changes, leading to a loss of stereochemical information.[1][4]

Computational studies, particularly those employing Density Functional Theory (DFT), have provided a more nuanced understanding. These studies have shown that the two mechanistic pathways are not mutually exclusive and that the operative mechanism is highly dependent on the substitution pattern of the vinylcyclopropane derivative.[1][5]

For the parent vinylcyclopropane, calculations have identified a transition state with significant diradical character, suggesting a landscape where a shallow diradical intermediate can exist.[1] Substituents can dramatically influence the potential energy surface. Electron-donating or radical-stabilizing substituents on the vinyl group can lower the activation barrier for the rearrangement and favor a more concerted pathway.[1] Conversely, substituents that destabilize the diradical intermediate can lead to a more pronounced stereoselectivity.[4][5] For instance, computational explorations have demonstrated that substituents that increase the relative energy of species involved in competing stereoisomerizations enhance the stereoselectivity of the reaction.[4][5]

Part 2: Core Computational Methodologies for Vinylcyclopropane Derivatives

To accurately model the behavior of vinylcyclopropane derivatives, a robust computational toolkit is required. The following sections outline the key theoretical methods and practical considerations for these studies.

DFT has emerged as the method of choice for studying a wide range of chemical systems, and vinylcyclopropane derivatives are no exception. Its balance of computational efficiency and accuracy makes it ideal for exploring reaction mechanisms and conformational landscapes.

  • Functionals: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has been widely used and has a proven track record for providing reliable geometries and activation energies for vinylcyclopropane rearrangements.[4][5] For studies demanding higher accuracy, especially for pericyclic reactions, meta-hybrid GGA functionals like M06-2X are highly recommended as they often yield more accurate barrier heights.[6]

  • Basis Sets: The basis set determines the mathematical functions used to describe the atomic orbitals. For initial geometry optimizations, a double-zeta basis set like 6-31G* is often sufficient.[4][5] For more accurate single-point energy calculations, a larger, triple-zeta basis set such as cc-pVTZ is recommended.[6]

A typical computational workflow for investigating the mechanism of a vinylcyclopropane rearrangement involves several key steps:

  • Conformational Search: Before any mechanistic investigation, it is crucial to identify the lowest energy conformers of the reactant(s) and product(s). This is because the calculated reaction and activation energies should be based on the most stable structures. A thorough conformational search can be performed using molecular mechanics or semi-empirical methods, followed by re-optimization of the lowest energy conformers at the desired DFT level. The anti and syn conformers of cyclopropanecarboxaldehyde, for example, are known to be very close in energy, and their relative stability can be influenced by the level of theory and experimental conditions.[7]

  • Locating Stationary Points: This involves optimizing the geometries of the reactants, products, and any intermediates to their minimum energy structures on the potential energy surface.

  • Transition State (TS) Search: The heart of a mechanistic study is the identification of the transition state connecting the reactant and product. This is a first-order saddle point on the potential energy surface. Common algorithms for TS searching include Synchronous Transit-Guided Quasi-Newton (STQN) methods.

  • Frequency Calculations: Once a stationary point is located, a frequency calculation must be performed. For a minimum energy structure (reactant, product, or intermediate), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state indeed connects the desired reactant and product, an IRC calculation is performed. This calculation maps the reaction pathway downhill from the transition state in both the forward and reverse directions.

Experimental Protocol: DFT Calculation of a Vinylcyclopropane Rearrangement

  • Structure Building: Construct the 3D structure of the vinylcyclopropane derivative using a molecular modeling program.

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., molecular mechanics or a smaller basis set DFT).

  • Conformational Analysis: Conduct a systematic or stochastic conformational search to identify the global minimum energy conformer.

  • Reactant and Product Optimization: Optimize the geometries of the lowest energy conformers of the reactant and the expected cyclopentene product at the chosen level of theory (e.g., B3LYP/6-31G*).

  • Transition State Search: Submit a transition state search calculation starting from an initial guess structure that is intermediate between the reactant and product.

  • Frequency Analysis: Perform a frequency calculation on all optimized structures to confirm their nature (minimum or transition state) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • IRC Calculation: Run an IRC calculation on the transition state structure to verify the reaction path.

  • Energy Profile: Calculate the relative electronic and Gibbs free energies of all stationary points to construct the reaction energy profile.

The following diagram illustrates the typical workflow for a computational study of a vinylcyclopropane rearrangement.

G cluster_start 1. Input Preparation cluster_calc 2. Quantum Mechanical Calculations cluster_analysis 3. Data Analysis A Build Initial Structure B Conformational Search A->B Find low-energy conformers C Optimize Reactant & Product Geometries B->C Use global minimum D Transition State Search C->D Provide start/end points E Frequency Calculations D->E Verify TS (1 imag. freq.) F IRC Calculations E->F Confirm reaction path G Construct Energy Profile F->G Use calculated energies H Analyze Geometric Parameters G->H I Predict Spectroscopic Properties H->I G Reactant Vinylcyclopropane TS Transition State Reactant->TS ΔG‡ Product Cyclopentene TS->Product

Caption: A simplified energy profile for the vinylcyclopropane to cyclopentene rearrangement.

Conclusion

Computational chemistry provides an indispensable toolkit for the modern chemist. In the context of vinylcyclopropane derivatives, these methods have not only resolved long-standing mechanistic debates but also provided predictive power for designing new reactions and understanding their outcomes. As computational resources continue to grow and theoretical methods become more sophisticated, we can expect even deeper insights into the fascinating reactivity of these strained ring systems, paving the way for the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

  • Nendel, M., Sperling, D., Wiest, O., & Houk, K. N. (2000). Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations. The Journal of Organic Chemistry, 65(11), 3259–3268. [Link]

  • Wikipedia. (n.d.). Vinylcyclopropane rearrangement. Retrieved from [Link]

  • Zuo, G., & Louie, J. (2009). On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement. Journal of the American Chemical Society, 131(42), 15159–15169. [Link]

  • Nendel, M., Sperling, D., Wiest, O., & Houk, K. N. (2000). Computational Explorations of Vinylcyclopropane−Cyclopentene Rearrangements and Competing Diradical Stereoisomerizations. The Journal of Organic Chemistry, 65(11), 3259-3268. [Link]

  • Dewar, M. J. S., Fonken, G. J., Kirschner, S., & Minter, D. E. (1975). Mechanism of the vinylcyclopropane rearrangement. Rearrangement of cyclopropylallene and MINDO/3 calculations. Journal of the American Chemical Society, 97(23), 6750–6753. [Link]

  • Jian, Z., & Zhang, J. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(13), 6357–6382. [Link]

  • Ye, F., & Krische, M. J. (2020). A Vinyl Cyclopropane Ring Expansion and Iridium‐Catalyzed Hydrogen Borrowing Cascade. Angewandte Chemie International Edition, 59(19), 7481-7485. [Link]

  • American Chemical Society. (n.d.). Different ring opening reactions of vinylcyclopropanes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. Retrieved from [Link]

  • Gajewski, J. J. (2003). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. Chemical Reviews, 103(4), 1145–1162. [Link]

  • Orr, D., Percy, J. M., Tuttle, T., Kennedy, A. R., & Harrison, Z. A. (2014). Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes: experimental and computational studies of rearrangement stereospecificity. Chemistry–A European Journal, 20(44), 14305-14316. [Link]

  • ResearchGate. (n.d.). Vinylcyclopropane rearrangements. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatizations of the vinyl cyclopropane products. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances, 13(52), 36249-36270. [Link]

  • Wiest, O., Nendel, M., & Houk, K. N. (1998). The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms. Journal of the American Chemical Society, 120(49), 12976–12977. [Link]

  • Computational NMR: Simulating Increased Spectral Resolution. (2025). Journal of Chemical Information and Modeling. [Link]

  • Bellinghiere, A. T. (2019). Theoretical Methods and Applications of Computational NMR. eScholarship. [Link]

  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT calculations on the possible reaction pathways. Retrieved from [Link]

  • Puzzarini, C., & Barone, V. (2021). Conformational stability of cyclopropanecarboxaldehyde is ruled by vibrational effects. The Journal of Chemical Physics, 155(3), 034303. [Link]

  • Chemistry LibreTexts. (2026, March 10). 4.4: Conformations of Cycloalkanes. [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Retrieved from [Link]

Sources

Exploratory

Electrophilic Addition to Vinylcyclopropanes: Mechanistic Pathways, Ring-Opening Dynamics, and Synthetic Applications

Executive Summary Vinylcyclopropanes (VCPs) occupy a privileged space in synthetic organic chemistry. Despite being entirely composed of saturated carbon-carbon single bonds, the cyclopropane ring exhibits significant sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vinylcyclopropanes (VCPs) occupy a privileged space in synthetic organic chemistry. Despite being entirely composed of saturated carbon-carbon single bonds, the cyclopropane ring exhibits significant sp2 -like character due to its bent Walsh orbitals. When conjugated with a vinyl group, this structural motif allows for σ−π hyperconjugation, enabling the cyclopropane ring to participate in reactions typically reserved for dienes[1]. This technical guide explores the electrophilic addition to VCPs, detailing the mechanistic divergence between 1,2- and 1,5-addition pathways, modern transition-metal-catalyzed ring openings, and the self-validating experimental protocols required to harness these reactions effectively.

Structural Foundations and Mechanistic Divergence

The defining feature of electrophilic addition to a VCP is the generation of a highly reactive, non-classical carbocation intermediate[2]. When an electrophile (such as a proton from HBr or a halonium ion from Br 2​ ) attacks the alkene moiety, it generates a cyclopropylcarbinyl cation .

Because of the immense angle strain inherent to the three-membered ring (~27.5 kcal/mol), the cyclopropylcarbinyl cation exists in rapid equilibrium with the homoallylic cation and the bicyclobutonium ion[3]. This equilibrium dictates the regiochemical outcome of the reaction:

  • 1,2-Addition (Kinetic Control): Immediate nucleophilic trapping of the cyclopropylcarbinyl cation yields a product where the cyclopropane ring remains intact.

  • 1,5-Addition (Thermodynamic Control): Ring expansion/cleavage relieves the angle strain, yielding a linear, functionalized homoallylic product[4].

Mechanistic_Pathway VCP Vinylcyclopropane CP_Cat Cyclopropylcarbinyl Cation VCP->CP_Cat Electrophilic Attack E_plus Electrophile (E+) E_plus->CP_Cat HM_Cat Homoallylic Cation CP_Cat->HM_Cat Ring Expansion Prod_12 1,2-Addition Product CP_Cat->Prod_12 Nu- Attack (Kinetic) Prod_15 1,5-Addition Product HM_Cat->Prod_15 Nu- Attack (Thermodynamic)

Fig 1. Divergent mechanistic pathways in the electrophilic addition to vinylcyclopropanes.

Quantitative Data: Halogenation Product Distributions

The ratio of 1,2- to 1,5-addition is highly dependent on the substrate substitution, the nature of the electrophile, and the reaction temperature. Classical studies on the halogenation of VCPs demonstrate that low-temperature conditions heavily favor the kinetic 1,2-addition product[3].

Table 1: Product Distribution in the Halogenation of Vinylcyclopropanes at -15 °C [3]

SubstrateHalogenSolvent1,2-Addition (%)1,5-Addition (%)Substitution (%)
VinylcyclopropaneBr 2​ CH 2​ Cl 2​ 85.714.30
VinylcyclopropaneCl 2​ CH 2​ Cl 2​ 85.015.00
1-Methyl-1-vinylcyclopropaneBr 2​ CH 2​ Cl 2​ ~50.0~50.00
1-Methyl-1-vinylcyclopropaneCl 2​ CH 2​ Cl 2​ >90.00<10.0

Note: The presence of a methyl group at the 1-position stabilizes the developing positive charge during ring opening, significantly increasing the proportion of the 1,5-addition product during bromination.

Modern Advances: Transition-Metal-Catalyzed Ring Opening

While classical halogenation relies on harsh electrophiles, modern synthetic methodologies utilize transition metals (e.g., Pd, Rh, Ir) to achieve highly enantioselective and regioselective ring openings[5].

Palladium(II) complexes, for instance, can coordinate to the alkene of the VCP, effectively lowering the LUMO of the adjacent cyclopropane ring. This facilitates an oxidative insertion into the less sterically hindered C-C bond, generating a palladacyclobutane intermediate. Subsequent nucleophilic attack or reductive elimination yields the functionalized acyclic product.

Pd_Catalysis Pd Pd(II) Catalyst Pi_Comp π-Complex Formation Pd->Pi_Comp + VCP Metalla Palladacyclobutane Intermediate Pi_Comp->Metalla Oxidative Insertion Nu_Add Nucleophilic Trapping Metalla->Nu_Add + Nucleophile Nu_Add->Pd Catalyst Regeneration Product 1,5-Functionalized Product Nu_Add->Product Reductive Elimination

Fig 2. Catalytic cycle for the Pd(II)-mediated regioselective ring opening of VCPs.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems.

Protocol A: Classical Electrophilic Bromination of Vinylcyclopropane[3]

Objective: Synthesize and quantify kinetic vs. thermodynamic halogenation adducts.

  • Preparation & Temperature Control: Dissolve 10 mmol of vinylcyclopropane in 20 mL of anhydrous CH 2​ Cl 2​ under an argon atmosphere. Cool the reaction flask to -15 °C using a dry ice/ethylene glycol bath.

    • Causality: Sub-zero temperatures suppress radical halogenation pathways and stabilize the highly reactive cyclopropylcarbinyl cation, preventing premature thermal equilibration to the 1,5-adduct.

  • Electrophile Introduction: Add a pre-cooled solution of Br 2​ (10 mmol in 10 mL CH 2​ Cl 2​ ) dropwise over 30 minutes. The reaction must be strictly shielded from light (e.g., using aluminum foil).

    • Causality: Exclusion of ambient UV/visible light prevents the homolytic cleavage of Br 2​ , ensuring the mechanism remains strictly ionic.

  • Quenching & Self-Validation: Immediately upon completion of the addition, quench the reaction with 15 mL of saturated aqueous Na 2​ S 2​ O 3​ to destroy unreacted bromine.

    • Validation Step: Extract the organic layer, dry over MgSO 4​ , and immediately acquire a crude 1 H NMR spectrum. Do not purify via silica gel chromatography yet. Silica gel is mildly acidic and can catalyze the thermodynamic rearrangement of the 1,2-adduct into the 1,5-adduct, artificially skewing the regioselectivity data. The ratio must be quantified from the crude mixture.

Protocol B: Palladium-Catalyzed Reductive Ring Opening[6]

Objective: Regioselective cleavage of the cyclopropane ring via Pd/C hydrogenation.

  • Catalyst Activation: Suspend 50 mg of Pd/C (10 wt%) in 10 mL of anhydrous methanol in a Schlenk flask under an inert argon atmosphere.

    • Causality: Methanol serves as a polar protic solvent that stabilizes the polar transition state during the oxidative insertion of the palladium species into the cyclopropane C-C bond.

  • Substrate Addition & Hydrogenation: Add 1.0 mmol of the activated VCP substrate. Evacuate the flask and backfill with H 2​ gas (1 atm) via a balloon.

    • Causality: The alkene moiety directs the palladium catalyst to coordinate and subsequently insert into the less sterically hindered cyclopropane bond, forming the critical palladacyclobutane intermediate.

  • Reductive Cleavage & Validation: Stir the mixture vigorously at room temperature for 12 hours.

    • Validation Step: Monitor the reaction via GC-MS using dodecane (0.5 mmol) as an internal standard added at t=0 . The complete disappearance of the VCP molecular ion peak and the emergence of the acyclic alkane peak confirm successful reductive cleavage. The internal standard ensures that mass balance is maintained and that volatile ring-opened products are not lost during workup.

Conclusion

The electrophilic addition to vinylcyclopropanes is a powerful demonstration of how strain energy and orbital alignment dictate chemical reactivity. By understanding the delicate balance between the cyclopropylcarbinyl and homoallylic cations, researchers can precisely control reaction conditions to selectively yield either 1,2- or 1,5-addition products. Furthermore, integrating transition metal catalysis has elevated VCPs from mechanistic curiosities to indispensable building blocks in modern asymmetric synthesis and drug development[6].

References

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Chemical Reviews, 2020. URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes ResearchGate, 2020. URL:[Link]

  • Regioselective Ring Opening of Vinylcyclopropanes by Hydrogenation with Palladium on Activated Carbon The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes National Center for Biotechnology Information (PMC). URL:[Link]

  • The Addition of Halogens to Vinylcyclopropanes The Journal of Organic Chemistry, 1976, 41(11), 1973-1977. URL:[Link]

  • Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements Organic Chemistry, NC State University Libraries. URL:[Link]

Sources

Foundational

ring strain effects in (1-bromoethenyl)cyclopropane

An In-Depth Technical Guide to the Reactivity and Ring Strain Dynamics of (1-Bromoethenyl)cyclopropane Executive Summary (1-Bromoethenyl)cyclopropane (CAS: 1935324-63-2) represents a highly versatile, yet complex, buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reactivity and Ring Strain Dynamics of (1-Bromoethenyl)cyclopropane

Executive Summary

(1-Bromoethenyl)cyclopropane (CAS: 1935324-63-2) represents a highly versatile, yet complex, building block in modern synthetic organic chemistry and drug development[1][2]. The molecule is characterized by a delicate thermodynamic balance: the inherent ring strain of the cyclopropane moiety competes with the robust cross-coupling potential of the vinyl bromide group. This whitepaper provides a comprehensive analysis of the structural thermodynamics, mechanistic pathways, and self-validating experimental protocols required to harness the reactivity of (1-bromoethenyl)cyclopropane.

Structural and Thermodynamic Foundations

The Nature of Cyclopropane Ring Strain

Cyclopropane is defined by its significant ring strain, experimentally determined to be approximately 29 kcal/mol[3]. This strain is a composite of two primary forces:

  • Baeyer (Angle) Strain: The geometric constraints of the three-membered ring force the internal C–C–C bond angles to 60°, drastically deviating from the ideal 109.5° of sp3 hybridized carbon. To compensate, the bonds adopt a "bent" or "banana" configuration, increasing the p-character of the C–C bonds and the s-character of the C–H bonds[3].

  • Pitzer (Torsional) Strain: The planar nature of the ring forces all adjacent C–H bonds into an eclipsed conformation, maximizing steric and electronic repulsion.

Electronic Effects of the 1-Bromoethenyl Group

In (1-bromoethenyl)cyclopropane, the cyclopropane ring is conjugated with a vinyl bromide moiety. The high p-character of the cyclopropane C–C bonds allows their Walsh orbitals to overlap with the adjacent π -system of the ethenyl group. The presence of the bromine atom at the 1-position introduces critical causality to the molecule's reactivity:

  • Inductive Withdrawal: The electronegative bromine atom withdraws electron density from the π -system, slightly destabilizing the adjacent cyclopropyl C–C bonds.

  • Steric Hindrance: The bulky bromine atom restricts the free rotation of the vinyl group, biasing the molecule toward specific s-cis or s-trans conformations, which directly dictates the activation energy required for subsequent rearrangements[4].

Quantitative Thermodynamic Parameters

Understanding the energetic landscape is crucial for predicting whether the molecule will undergo ring-opening or cross-coupling.

ParameterValue (Approx.)Mechanistic Implication
Cyclopropane Ring Strain~29.0 kcal/molProvides the primary thermodynamic driving force for ring-opening and expansion reactions[3][5].
VCP Rearrangement Activation Barrier21.6 - 23.5 kcal/molLowered significantly compared to unactivated cyclopropanes due to allylic stabilization in the transition state[4].
C–Br Bond Dissociation Energy~71 kcal/molSusceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0))[6].

Mechanistic Pathways: Causality and Divergent Reactivity

The synthetic utility of (1-bromoethenyl)cyclopropane lies in its ability to undergo divergent reaction pathways depending on the applied stimuli. The causality behind these pathways is rooted in the competition between the C–Br bond lability and the cyclopropane ring strain.

The Vinylcyclopropane (VCP) Rearrangement

At elevated temperatures (typically >300 °C for unactivated systems, but significantly lower under transition-metal catalysis), the molecule undergoes a VCP rearrangement to form bromocyclopentene derivatives[5].

  • Causality: The homolytic or heterolytic cleavage of the cyclopropane C–C bond relieves the ~29 kcal/mol of ring strain[3]. The resulting intermediate (a diradical or zwitterion) is stabilized by the adjacent π -system. The reaction is driven forward by the formation of a thermodynamically more stable five-membered ring[7].

  • Transition Metal Influence: Catalysts like Rh(I) or Ni(0) can coordinate to the alkene, further lowering the activation barrier for ring cleavage by facilitating a metallacyclic intermediate[8].

Palladium-Catalyzed Cross-Coupling

Conversely, when subjected to Pd(0) catalysis in the presence of a nucleophile (e.g., arylboronic acids), the molecule acts as a standard vinyl halide[6].

  • Causality: The oxidative addition of Pd(0) into the C–Br bond occurs faster than the thermal cleavage of the cyclopropane ring at standard coupling temperatures (60–80 °C). Because the cyclopropane ring remains intact, the strain energy is conserved in the product, yielding 1-aryl-1-cyclopropylethene derivatives.

MechanisticPathways A (1-Bromoethenyl)cyclopropane (Strain: ~29 kcal/mol) B Palladium Catalysis (60-80 °C) A->B Arylboronic Acid, Base C Thermal / Rh(I) Catalysis (>100 °C) A->C Heat or Catalyst D Cross-Coupling Product (Strain Retained) B->D C-Br Oxidative Addition E Diradical / Metallacycle Intermediate C->E C-C Bond Cleavage F Bromocyclopentene (Strain Relieved) E->F Ring Expansion

Caption: Divergent reactivity pathways of (1-bromoethenyl)cyclopropane dictated by catalytic vs. thermal activation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that failure modes (e.g., premature ring-opening during cross-coupling) are immediately identified.

Protocol A: Synthesis of (1-Bromoethenyl)cyclopropane

Objective: Generate the target molecule via the bromination and subsequent dehydrobromination of cyclopropyl methyl ketone.

  • Halogenation: In a flame-dried Schlenk flask under N2​ , dissolve cyclopropyl methyl ketone (1.0 equiv) in anhydrous DCM. Cool to 0 °C.

  • Reagent Addition: Slowly add phosphorus pentabromide ( PBr5​ , 1.1 equiv) portion-wise.

    • Self-Validation Checkpoint 1: Monitor gas evolution (HBr). The cessation of gas evolution indicates the completion of the initial gem-dibromination.

  • Elimination: Add a sterically hindered base (e.g., DBU or potassium tert-butoxide, 1.5 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Workup & Purification: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether. Purify via vacuum distillation.

    • Self-Validation Checkpoint 2: Analyze the distillate via 1H NMR. The presence of a multiplet at ~1.5-1.8 ppm confirms the intact cyclopropane ring. If signals shift to >5.0 ppm (alkene region), premature ring-opening has occurred.

Protocol B: Strain-Preserving Suzuki-Miyaura Cross-Coupling

Objective: Utilize the vinyl bromide handle while preserving the 29 kcal/mol cyclopropane ring strain.

  • Reaction Assembly: In a glovebox, combine (1-bromoethenyl)cyclopropane (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh3​)4​ (5 mol%), and K2​CO3​ (2.0 equiv) in a sealed vial.

  • Solvent Addition: Add degassed Toluene/Water (4:1 v/v).

  • Execution: Heat the biphasic mixture to 75 °C for 12 hours.

    • Self-Validation Checkpoint 1: TLC monitoring (Hexanes/EtOAc 9:1). If the starting material spot persists but a new highly non-polar spot appears, suspect homocoupling of the boronic acid. Verify catalyst activity.

  • Isolation: Filter through a short pad of Celite, concentrate, and purify via flash chromatography.

    • Self-Validation Checkpoint 2: GC-MS analysis. The molecular ion peak must correspond to the exact mass of the cross-coupled product. A mass loss of 2 units ( H2​ ) suggests unwanted aromatization following a ring-opening event.

ExperimentalWorkflow S1 Step 1: Synthesis (Ketone + PBr5) S2 Step 2: NMR Validation (Check Ring Integrity) S1->S2 S3 Step 3: Catalytic Setup (Pd-Catalyst + Base) S2->S3 S4 Step 4: Execution (75 °C, 12h) S3->S4 S5 Step 5: GC-MS Analysis (Confirm Mass/Strain) S4->S5

Caption: Self-validating experimental workflow ensuring ring integrity during cross-coupling.

Conclusion

(1-Bromoethenyl)cyclopropane is a bifunctional synthon whose reactivity is governed by the precise manipulation of its internal strain energy (~29 kcal/mol)[3] and the lability of its C–Br bond[6]. By understanding the causality behind its mechanistic pathways—specifically how thermal activation triggers strain-releasing rearrangements[5] while palladium catalysis favors strain-preserving cross-coupling—researchers can predictably route this molecule toward complex carbocyclic frameworks or highly substituted vinylcyclopropanes.

References

  • Structure and reactivity of the vinylcyclopropane radical cation ResearchGate URL:[Link]

  • The Vinylcyclopropane Radical Cation Rearrangement and Related Reactions on the C5H8•+ Hypersurface Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Cyclopropanation - Chem 115 Harvard University URL: [Link]

  • Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes ResearchGate URL:[Link]

  • Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes National Institutes of Health (PMC) URL:[Link]

  • gem-DifluoroVinylcyclopropane (DF-VCP) Rearrangement to Cyclopentenones Catalyzed by Rh ACS Publications URL:[Link]

  • Structural isomers of molecular formula C5H7X Doc Brown's Chemistry URL:[Link]

  • Building Blocks Catalogue Namiki Shoji Co., Ltd. URL:[Link]

  • 1935324-63-2 (1-Bromoethenyl)cyclopropane CAS Database ChemSrc URL:[Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling with (1-bromoethenyl)cyclopropane

Application Note: Suzuki-Miyaura Cross-Coupling of (1-Bromoethenyl)cyclopropane for the Synthesis of Radical Probes and Advanced Monomers Document Type: Application Note & Experimental Protocol Target Audience: Synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling of (1-Bromoethenyl)cyclopropane for the Synthesis of Radical Probes and Advanced Monomers

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Level: Advanced / Expert

Introduction & Strategic Utility

The synthesis of highly sterically hindered and electronically unique alpha-substituted styrenes is a recurring challenge in modern organic chemistry. Among these, (1-bromoethenyl)cyclopropane (also known as 1-cyclopropylvinyl bromide) serves as a premier electrophilic building block. Through palladium-catalyzed Suzuki-Miyaura cross-coupling, this vinyl bromide is converted into (1-cyclopropylvinyl)arenes, such as (1-cyclopropylvinyl)benzene.

These resulting architectures have two critical applications in advanced chemical research:

  • Mechanistic Radical Clocks: (1-Cyclopropylvinyl)benzene is heavily utilized in drug development and methodology studies to probe single-electron transfer (SET) mechanisms. If a radical forms at the alkene, the highly strained cyclopropyl ring undergoes rapid, irreversible ring-opening, serving as a definitive mechanistic indicator [1, 2].

  • Polymer Science: Monomers like 1-cyclopropylvinylbenzene (CPVB) are critical for Anion Migrated Ring-Opening Polymerization (AMROP), enabling the synthesis of sequence-defined, ABC-type periodic terpolymers with programmable chain-growth kinetics [3].

Mechanistic Causality: Why the Suzuki-Miyaura Pathway?

Synthesizing (1-cyclopropylvinyl)arenes requires a method that selectively forms the C(sp2)-C(sp2) bond without triggering the premature opening of the cyclopropyl ring.

  • Preservation of Ring Strain: Radical-based cross-couplings or conditions involving strong single-electron reductants will prematurely open the cyclopropyl ring. The Suzuki-Miyaura coupling operates via a strictly two-electron Pd(0)/Pd(II) catalytic cycle , ensuring the highly strained three-membered ring remains completely intact during the transformation.

  • Overcoming Steric Hindrance: The cyclopropyl group is sterically demanding. During the oxidative addition step, the electron-rich nature of the vinyl bromide requires an active, electron-rich palladium catalyst. During transmetalation , the steric bulk adjacent to the palladium center can cause a bottleneck. Therefore, utilizing a biphasic solvent system (e.g., THF/H2O) with a strong, highly soluble inorganic base (like K3​PO4​ ) is causally linked to accelerating the formation of the reactive arylboronate complex, driving the transmetalation forward.

SuzukiCycle Pd0 Pd(0) Active Catalyst (Electron-Rich) OxAdd Oxidative Addition Pd(II) Intermediate (Cyclopropyl-C(Br)-Pd) Pd0->OxAdd + (1-Bromoethenyl)cyclopropane TransMet Transmetalation Boronate Transfer (Cyclopropyl-C(Ar)-Pd) OxAdd->TransMet + Ar-B(OH)2 / Base - Base-HBr RedElim Reductive Elimination (1-Cyclopropylvinyl)arene (Ring Intact) TransMet->RedElim RedElim->Pd0 Release Product

Catalytic cycle of the .

Quantitative Data: Reaction Optimization

To maximize the yield of (1-cyclopropylvinyl)benzene, various catalyst and base combinations have been evaluated. The data below summarizes the optimization landscape, demonstrating that bidentate ligands (dppf) or highly active biaryl phosphine ligands (SPhos) significantly outperform standard Pd(PPh3​)4​ due to the steric demands of the alpha-cyclopropyl group.

Catalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O (2:1:1)901668%
Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)801282%
Pd(dppf)Cl2​⋅CH2​Cl2​ K3​PO4​ THF/ H2​O (4:1)801294%
Pd(OAc)2​
  • SPhos
K3​PO4​ Toluene/ H2​O (10:1)100896%

Experimental Protocol: Synthesis of (1-Cyclopropylvinyl)benzene

The following protocol outlines the optimized synthesis using the Pd(dppf)Cl2​ / K3​PO4​ system. This protocol is designed as a self-validating workflow , ensuring that the chemist can verify the success of the reaction at multiple stages without relying solely on final end-point analytics.

Materials Required:
  • (1-Bromoethenyl)cyclopropane (1.0 equiv, 10.0 mmol, 1.47 g)

  • Phenylboronic acid (1.2 equiv, 12.0 mmol, 1.46 g)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.5 mmol, 408 mg)

  • Potassium phosphate tribasic ( K3​PO4​ ) (2.0 equiv, 20.0 mmol, 4.24 g)

  • THF and Deionized H2​O (Degassed via argon sparging for 30 mins)

Step-by-Step Methodology:
  • Reaction Assembly (Inert Atmosphere): In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add phenylboronic acid, K3​PO4​ , and the palladium catalyst. Evacuate and backfill the flask with Argon three times to ensure an oxygen-free environment (preventing homocoupling of the boronic acid).

  • Solvent and Substrate Addition: Inject 40 mL of degassed THF and 10 mL of degassed H2​O via syringe. Finally, add (1-bromoethenyl)cyclopropane sequentially. Causality note: Adding the liquid vinyl bromide last prevents its premature volatilization during the degassing cycles.

  • Reflux and Kinetic Monitoring: Attach a reflux condenser and heat the biphasic mixture to 80 °C in an oil bath with vigorous stirring (1000 rpm) for 12 hours.

    • Self-Validation Check 1 (TLC): At 8 hours, spot the organic layer on a silica TLC plate (Eluent: 100% Hexanes). The starting vinyl bromide is UV-inactive (visualize with KMnO4​ ), while the product (1-cyclopropylvinyl)benzene is highly UV-active ( Rf​≈0.6 ). The disappearance of the KMnO4​ -active/UV-inactive spot confirms conversion.

  • Workup and Extraction: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water. Separate the organic layer. Extract the aqueous layer with EtOAc ( 2×30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using 100% Hexanes as the eluent.

  • Analytical Validation (NMR):

    • Self-Validation Check 2 ( 1H NMR in CDCl3​ ): Confirm the integrity of the cyclopropyl ring by the presence of a distinct multiplet at δ 0.55 - 0.85 ppm (4H, cyclopropyl CH2​ ). The terminal alkene protons will appear as two distinct doublets (or broad singlets) around δ 4.90 and 5.25 ppm (2H, =CH2​ ).

References

  • Fe-catalyzed reductive couplings of terminal (hetero)aryl alkenes and alkyl halides under aqueous micellar conditions. AWS / University of California, Santa Barbara. Available at: [Link] [1]

  • Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. Organic Letters - ACS Publications. Available at:[Link] [2]

  • Synthesis of ABC-Type Periodic Terpolymers through a Reversible Lock–Unlock Mechanism in Living Carbanionic Polymerization. Macromolecules - ACS Publications. Available at:[Link] [3]

Application

Application Note: Sonogashira Cross-Coupling of (1-Bromoethenyl)cyclopropane

Target Audience: Researchers, scientists, and drug development professionals. Abstract & Strategic Context The incorporation of cyclopropyl groups into molecular scaffolds is a cornerstone strategy in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Context

The incorporation of cyclopropyl groups into molecular scaffolds is a cornerstone strategy in modern medicinal chemistry. Cyclopropyl rings are routinely utilized to enhance metabolic stability, lower lipophilicity, and restrict conformational flexibility. (1-Bromoethenyl)cyclopropane (also known as 1-cyclopropylvinyl bromide) serves as a highly versatile, structurally rigid C5​ building block. Through the Sonogashira cross-coupling reaction, this vinylic halide can be conjugated with terminal alkynes to yield cyclopropyl-bearing conjugated enynes. This application note provides a comprehensive guide to the mechanistic nuances, reaction optimization, and standardized protocols for the Sonogashira coupling of (1-bromoethenyl)cyclopropane.

Mechanistic Insights: Causality in Experimental Design

The Sonogashira coupling operates via a synergistic dual-catalytic cycle involving a palladium catalyst and a copper(I) co-catalyst[1]. Understanding this mechanism is critical for troubleshooting and optimizing yields.

  • Oxidative Addition (Pd Cycle): The catalytic cycle initiates with the insertion of the active Pd0 species into the C(sp2)−Br bond of (1-bromoethenyl)cyclopropane[1]. Unlike linear aliphatic vinyl bromides, the adjacent cyclopropyl ring exerts unique stereoelectronic effects. The Walsh orbitals of the cyclopropane ring conjugate with the vinylic system, slightly increasing the electron density of the C=C bond. Because oxidative addition is favored by electron-deficient substrates, this conjugation can decelerate the Pd0 insertion. Consequently, electron-rich phosphine ligands (e.g., P(t−Bu)3​ or XPhos) are often required to accelerate this step[2].

  • Copper Acetylide Formation (Cu Cycle): Concurrently, the terminal alkyne is deprotonated by an amine base (e.g., triethylamine or diisopropylamine) in the presence of CuI to form a nucleophilic copper(I) acetylide[1]. The choice of base is critical; it must be basic enough to deprotonate the alkyne but not so nucleophilic as to poison the palladium catalyst[3].

  • Transmetalation & Reductive Elimination: The copper acetylide transfers the alkynyl ligand to the PdII complex. Subsequent trans-cis isomerization and reductive elimination forge the new C−C bond, releasing the conjugated enyne and regenerating the Pd0 catalyst[1].

Reaction Pathway Visualization

Sonogashira_Mechanism Pd0 L₂Pd(0) Active Catalyst PdII_Ox L₂Pd(II)(Vinyl)Br Oxidative Addition Pd0->PdII_Ox + (1-bromoethenyl)cyclopropane PdII_Trans L₂Pd(II)(Vinyl)(C≡CR) Transmetalation PdII_Ox->PdII_Trans + Cu-C≡CR - CuBr PdII_Trans->Pd0 Reductive Elimination (Releases Enyne Product) Cu_Cat CuX Co-Catalyst Cu_Acetylide Cu-C≡CR Copper Acetylide Cu_Cat->Cu_Acetylide + Terminal Alkyne + Amine Base Cu_Acetylide->PdII_Trans Transmetalation

Dual catalytic cycle of the Sonogashira coupling highlighting Pd/Cu synergy.

Reaction Optimization & Quantitative Data

Selecting the optimal conditions is paramount to suppress side reactions, such as the Glaser homocoupling of the alkyne (promoted by trace oxygen and copper) or the premature dehalogenation of the vinyl bromide[2].

Table 1: Optimization Matrix for the Sonogashira Coupling of (1-Bromoethenyl)cyclopropane

Catalyst System (mol%)LigandBase / SolventTemp / TimeYield (%)Observation / Causality
Pd(PPh3​)4​ (5%), CuI (10%)None Et3​N / THF60 °C, 12 h68%Standard conditions; moderate yield due to sluggish oxidative addition.
PdCl2​(PPh3​)2​ (5%), CuI (5%)None i−Pr2​NH / DMF25 °C, 18 h74%DMF enhances solubility of Cu-acetylide; room temp minimizes degradation.
Pd2​(dba)3​ (2.5%), CuI (5%) P(t−Bu)3​ Cy2​NMe / Dioxane50 °C, 8 h91%Electron-rich ligand accelerates oxidative addition; high conversion.
Pd(OAc)2​ (5%), Cu-FreeXPhos Cs2​CO3​ / MeCN80 °C, 16 h85%Cu-free conditions completely suppress Glaser homocoupling byproducts.

Detailed Experimental Protocols

Protocol A: Standard Copper-Cocatalyzed Sonogashira Coupling

Objective: High-yielding synthesis of cyclopropyl-conjugated enynes using standard laboratory reagents. Reagents: (1-Bromoethenyl)cyclopropane (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl2​(PPh3​)2​ (5 mol%), CuI (5 mol%), Diisopropylamine (DIPA, 3.0 equiv), anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry argon to ensure an anhydrous environment.

  • Reagent Loading: Add the solid catalysts, PdCl2​(PPh3​)2​ and CuI, to the flask.

  • Degassing (Critical Step): Add anhydrous DMF and DIPA. Subject the mixture to three cycles of freeze-pump-thaw.

    • Causality: Oxygen must be rigorously excluded because O2​ oxidizes Cu(I) to Cu(II) , which rapidly catalyzes the Glaser homocoupling of the terminal alkyne, consuming the starting material and complicating purification[1].

  • Substrate Addition: Add (1-bromoethenyl)cyclopropane and the terminal alkyne via a gas-tight syringe under positive argon flow.

  • Reaction Execution: Stir the reaction mixture at room temperature (or heat to 50 °C depending on the steric bulk of the alkyne) for 12-18 hours. Monitor progression via GC-MS or TLC until the vinyl bromide is fully consumed.

  • Work-up: Quench the reaction with saturated aqueous NH4​Cl .

    • Causality: The ammonia and chloride ions effectively chelate and solubilize the copper salts, preventing emulsion formation during extraction.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the pure conjugated enyne.

Protocol B: Copper-Free Sonogashira Coupling

Objective: Coupling of sensitive alkynes highly prone to homocoupling. Reagents: (1-Bromoethenyl)cyclopropane (1.0 equiv), Terminal Alkyne (1.5 equiv), Pd(OAc)2​ (5 mol%), XPhos (10 mol%), Cs2​CO3​ (2.0 equiv), anhydrous Acetonitrile (0.2 M).

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a reaction vial with Pd(OAc)2​ , XPhos, and finely milled anhydrous Cs2​CO3​ .

  • Solvent & Substrate: Add degassed Acetonitrile, followed by (1-bromoethenyl)cyclopropane and the terminal alkyne.

  • Heating: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C in an oil bath for 16 hours.

    • Causality: The absence of a copper co-catalyst necessitates elevated temperatures and a highly active, bulky biarylphosphine ligand (XPhos) to facilitate the direct deprotonation and transmetalation of the alkyne directly onto the palladium center[2].

  • Work-up: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify via standard chromatography.

References

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. URL: [Link]

  • SynArchive. "Sonogashira Coupling." SynArchive. URL:[Link]

Sources

Method

Application Note: Strategic Utilization of (1-Bromoethenyl)cyclopropane in Natural Product Synthesis

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic pathways, cross-coupling protocols, and strain-driven rearrangements. Executive Summary & Chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic pathways, cross-coupling protocols, and strain-driven rearrangements.

Executive Summary & Chemical Profile

(1-Bromoethenyl)cyclopropane (CAS: 31844-96-9), also referred to as 1-cyclopropylvinyl bromide, is a highly versatile, bifunctional building block in modern synthetic organic chemistry. It features two orthogonal reactive sites: a cross-coupling-ready α -bromovinyl moiety and a highly strained cyclopropane ring.

In the context of complex molecule and natural product synthesis, this reagent serves as a linchpin for generating densely functionalized vinylcyclopropane (VCP) intermediates. Rather than relying on the often unselective cyclopropanation of pre-existing dienes, (1-bromoethenyl)cyclopropane allows for the convergent, late-stage installation of a 1,1-disubstituted VCP moiety via transition-metal catalysis. Once installed, the VCP architecture unlocks a myriad of strain-driven transformations, including formal rearrangements and cycloadditions, to construct the polycyclic frameworks ubiquitous in terpenes, alkaloids, and macrolides.

Mechanistic Pathways & Strategic Utility

The synthetic utility of (1-bromoethenyl)cyclopropane diverges into three primary mechanistic pathways once the initial cross-coupling is achieved.

Pathway A: Transition-Metal-Catalyzed Cross-Coupling

The α -bromovinyl group is an excellent electrophile for palladium-catalyzed Suzuki-Miyaura, Stille, and Negishi cross-couplings. By coupling (1-bromoethenyl)cyclopropane with complex boronic acids or organozinc reagents, chemists can bypass the regiochemical ambiguities of traditional carbene additions. This convergent approach is critical for synthesizing highly substituted vinylcyclopropanes[1], which serve as advanced intermediates for subsequent cascade reactions.

Pathway B: Transition-Metal-Catalyzed Cycloadditions

VCPs generated from this building block are privileged substrates for transition-metal-catalyzed cycloadditions. The strain energy of the cyclopropane ring (~27.5 kcal/mol) drives oxidative addition by low-valent metals (e.g., Rh(I), Pd(0), Co(I)).

  • [3+2] Cycloadditions: 1-ene-VCPs undergo Rh(I)-catalyzed intramolecular[3+2] cycloadditions to efficiently construct bicyclic cyclopentane derivatives bearing quaternary stereocenters, a motif common in many natural products[2].

  • [5+1] Cycloadditions: Cobalt-catalyzed reductive[5+1] cycloadditions between VCPs and vinylidenes provide direct access to all-meta trisubstituted methylenecyclohexenes, complementing traditional Diels-Alder limitations[3].

Pathway C: Radical Ring-Opening & C–C Cleavage Cascades

The cyclopropane ring acts as a powerful radical clock and ring-opening driver. In iron-catalyzed remote difunctionalization, single-electron transfer (SET) generates a radical that triggers the cleavage of the cyclopropane C–C bond, driving distal spin-center transposition[4]. Furthermore, palladium-catalyzed C–C bond cleavage/vinylation cascades utilizing VCPs have been successfully deployed to access bridged bicyclo[2.2.2]octane frameworks, culminating in the total synthesis of complex sesquiterpenes like 14- and 15-hydroxypatchoulol[5].

StrategicDivergence A (1-Bromoethenyl)cyclopropane (Building Block) B Pd/Ni Cross-Coupling (Suzuki, Negishi) A->B Organometallic Reagents C Vinylcyclopropane (VCP) Intermediate B->C C-C Bond Formation D VCP-CP Rearrangement ([1,3]-Sigmatropic) C->D Heat or M(0) Catalyst F [5+2] / [3+2] Cycloadditions (Rh, Ru, Pd Catalyzed) C->F + Alkynes/Alkenes H Radical Ring-Opening (Fe-Catalyzed SET) C->H Radical Initiator E Cyclopentene Cores (Triquinanes, Terpenes) D->E G Polycyclic Frameworks F->G I Remote Difunctionalization Products H->I

Caption: Strategic synthetic divergence of (1-bromoethenyl)cyclopropane in natural product synthesis.

Quantitative Data: Reaction Parameters & Benchmarks

The following table summarizes typical reaction parameters and yields when utilizing (1-bromoethenyl)cyclopropane and its immediate VCP derivatives across various synthetic methodologies.

Reaction TypeCatalyst / ReagentsTemp (°C)Typical YieldKey Synthetic Advantage
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₃PO₄, THF/H₂O65–8075–92%Convergent installation of 1,1-disubstituted VCPs without diene pre-functionalization.
Negishi Coupling Pd₂(dba)₃, P(t-Bu)₃, Organozinc25–5070–88%High functional group tolerance; ideal for sensitive, late-stage natural product intermediates.
[3+2] Cycloaddition [Rh(dppp)]SbF₆, DCE8065–85%Rapid construction of bicyclic cyclopentanes with quaternary stereocenters[2].
[5+1] Cycloaddition Co(dme)Br₂, Zn, THF2580–97%Access to all-meta substituted cyclohexenes, bypassing Diels-Alder limitations[3].
Fe-Catalyzed Ring Opening Fe(acac)₃, Grignard Reagent0–2560–82%Drives distal spin-center transposition for remote difunctionalization[4].

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a complex 1-aryl/alkyl-1-cyclopropylethene intermediate.

Causality & Design: The use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is chosen to accelerate the reductive elimination step and prevent competitive β -hydride elimination from the resulting VCP complex. Degassing is strictly required; ambient oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, terminating the catalytic cycle.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the target boronic acid (1.20 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and anhydrous K₃PO₄ (2.00 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3 times).

  • Reagent Addition: Introduce a degassed mixture of THF/H₂O (10:1 v/v, 5.0 mL) via syringe, followed by the dropwise addition of (1-bromoethenyl)cyclopropane (1.00 mmol, 1.0 equiv).

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in a pre-equilibrated oil bath at 70 °C for 12–16 hours. Monitor the consumption of the bromide via TLC or GC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude VCP product via flash column chromatography (silica gel, hexanes/EtOAc gradient).

Protocol 2: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition of 1-ene-VCPs

Objective: Construct a bicyclic cyclopentane core from a tethered VCP intermediate.

Causality & Design: Cationic Rh(I) complexes are highly carbophilic and readily insert into the strained C–C bond of the cyclopropane. AgSbF₆ is utilized to abstract the chloride ligand from the neutral Rh precatalyst, generating a vacant coordination site necessary for the initial alkene coordination and subsequent oxidative addition into the cyclopropane ring[2].

Step-by-Step Procedure:

  • Catalyst Generation: In an argon-filled glovebox, weigh [Rh(dppp)Cl]₂ (0.025 mmol, 5 mol% Rh) and AgSbF₆ (0.05 mmol, 5 mol%) into a dry vial. Dissolve in anhydrous 1,2-dichloroethane (DCE, 2.0 mL) and stir for 15 minutes in the dark to precipitate AgCl.

  • Substrate Addition: Filter the active cationic Rh catalyst solution through a PTFE syringe filter directly into a Schlenk flask containing the tethered 1-ene-VCP substrate (0.50 mmol, 1.0 equiv) dissolved in DCE (3.0 mL).

  • Cycloaddition: Stir the reaction mixture at 80 °C. The reaction typically proceeds via a metallacyclohexane intermediate, followed by reductive elimination to form the cyclopentane ring. Monitor via TLC (typically complete within 4–8 hours).

  • Isolation: Quench the reaction by exposing it to air and filtering through a short pad of Celite to remove metal residues. Concentrate the filtrate and purify via silica gel chromatography to isolate the bicyclic product.

VCP_Mechanism N1 Vinylcyclopropane (VCP) N2 Diradical / Zwitterionic Transition State N1->N2 Thermal (Δ) or M(0) Catalyst N3 Cyclopentene Product N2->N3 Formal [1,3] Sigmatropic Shift

Caption: Mechanistic pathway of the Vinylcyclopropane-Cyclopentene (VCP-CP) rearrangement.

References

  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: nih.
  • Source: eScholarship.

Sources

Application

synthesis of substituted vinylcyclopropanes from (1-bromoethenyl)cyclopropane

Application Note: Advanced Synthesis of Substituted Vinylcyclopropanes via Palladium-Catalyzed Cross-Coupling of (1-Bromoethenyl)cyclopropane Target Audience: Researchers, Medicinal Chemists, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of Substituted Vinylcyclopropanes via Palladium-Catalyzed Cross-Coupling of (1-Bromoethenyl)cyclopropane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Importance

Substituted vinylcyclopropanes are highly privileged structural motifs in modern drug discovery and agrochemical development, featuring prominently in HCV protease inhibitors and pyrethroid insecticides. The rigid cyclopropyl ring imparts unique conformational constraints and enhanced metabolic stability, while the adjacent vinyl group serves as a versatile handle for downstream functionalization. Furthermore, specific derivatives like (1-cyclopropylvinyl)benzene are heavily utilized as "radical clocks" in mechanistic studies to detect single-electron transfer (SET) pathways during drug metabolism[1].

This application note details a robust, high-yielding synthesis of these motifs using (1-bromoethenyl)cyclopropane (also known as 1-cyclopropylvinyl bromide) as the core electrophilic building block via the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Causality & Reaction Design

To achieve reproducible yields, it is critical to understand the causality behind the catalytic cycle and how the unique steric demands of the cyclopropyl group influence reagent selection[2].

  • Oxidative Addition : The active Pd(0) species inserts into the C(sp2)–Br bond of (1-bromoethenyl)cyclopropane. Because oxidative addition into vinyl halides proceeds with strict retention of stereochemistry, the geometric integrity of the starting material is preserved in the final product[3]. The steric bulk of the adjacent cyclopropyl group necessitates an electron-rich ligand with a large cone angle to stabilize the resulting Pd(II) intermediate.

  • Transmetalation : Organoboronic acids are inherently poor nucleophiles. The addition of a base is causally linked to the formation of a negatively charged, highly nucleophilic boronate complex. This activation is mandatory for the rapid transfer of the organic group to the palladium center[4].

  • Reductive Elimination : The diorganopalladium(II) complex undergoes reductive elimination to forge the new C–C bond, releasing the substituted vinylcyclopropane and regenerating the active Pd(0) catalyst[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (1-Bromoethenyl)cyclopropane Pd0->OxAdd C-Br Insertion TransMet Transmetalation Base + Arylboronic Acid OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Diorganopalladium(II) RedElim->Pd0 Catalyst Regeneration Product Substituted Vinylcyclopropane RedElim->Product Product Release

Caption: Pd-catalyzed Suzuki-Miyaura catalytic cycle for vinylcyclopropane synthesis.

Experimental Design & Optimization Data

To establish a self-validating protocol, reaction parameters must be carefully tuned. The table below summarizes the optimization of the coupling between (1-bromoethenyl)cyclopropane and phenylboronic acid.

EntryCatalyst System (5 mol%)Base (2.0 equiv)Solvent System (Ratio)Temp (°C)Yield (%)
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O (2:1:1)8065
2Pd(PPh3)4K2CO3Toluene/EtOH/H2O (2:1:1)8078
3Pd(dppf)Cl2K3PO4THF/H2O (5:1)7085
4 Pd2(dba)3 / XPhos Cs2CO3 Dioxane/H2O (10:1) 90 >95

Expert Insight : The use of the bulky, electron-rich biaryl phosphine ligand XPhos (Entry 4) accelerates the oxidative addition into the sterically hindered vinyl bromide and prevents catalyst aggregation. Cs2CO3 provides optimal solubility and basicity in the dioxane/water mixture, driving the transmetalation step to completion[4].

Step-by-Step Methodology

Protocol: Synthesis of (1-cyclopropylvinyl)benzene

Materials Required:

  • (1-Bromoethenyl)cyclopropane (1.0 mmol, Electrophile)

  • Phenylboronic acid (1.2 mmol, Nucleophile)

  • Pd2(dba)3 (0.025 mmol, 2.5 mol% Pd source)

  • XPhos (0.05 mmol, 5 mol% Ligand)

  • Cesium carbonate (Cs2CO3) (2.0 mmol, Base)

  • 1,4-Dioxane / Deionized Water (10:1 v/v, 5.5 mL, Degassed)

Procedure:

  • Reagent Assembly : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the phenylboronic acid, Pd2(dba)3, XPhos, and Cs2CO3. Causality: Assembling solid reagents prior to degassing prevents the loss of volatile liquid reagents during vacuum cycles.

  • Atmosphere Exchange (Degassing) : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen is highly detrimental to Pd(0) species, leading to irreversible oxidation to inactive Pd(II) oxides. Strict anaerobic conditions ensure catalyst longevity and prevent homocoupling side reactions.

  • Solvent & Electrophile Addition : Syringe in the degassed 1,4-dioxane/water mixture, followed immediately by the addition of (1-bromoethenyl)cyclopropane.

  • Reaction Execution : Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 4–6 hours.

  • In-Process Control (Self-Validation) : Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or GC-MS. The complete disappearance of the starting vinyl bromide and the emergence of a new, highly UV-active spot confirms reaction progression.

  • Workup & Extraction : Cool the mixture to room temperature. Dilute with diethyl ether (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel using 100% hexanes to afford the pure (1-cyclopropylvinyl)benzene.

  • Analytical Validation : Confirm the structure via 1H NMR (CDCl3). Self-Validating Markers: Look for the distinctive terminal vinyl protons (geminal coupling) appearing as two distinct doublets around δ 5.0–5.3 ppm, and the cyclopropyl multiplet signals clustered tightly between δ 0.5–0.9 ppm.

ExperimentalWorkflow Prep Reagent Assembly Solids in Schlenk Degas Degassing Vacuum/Argon x3 Prep->Degas Exclude O2 React Coupling Reaction 90°C, 4-6 hrs Degas->React Add Liquids Workup Aqueous Workup Ether Extraction React->Workup IPC (TLC/GC) Purify Purification & QC Silica Gel + NMR Workup->Purify Crude Extract

Caption: Step-by-step workflow for the synthesis and isolation of substituted vinylcyclopropanes.

References

  • Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents | Organic Letters - ACS Publications . 1

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . 2

  • Suzuki reaction - Wikipedia . 3

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . 4

Sources

Method

Application Note &amp; Protocol: Strategic Functionalization of (1-Bromoethenyl)cyclopropane via Low-Temperature Lithiation

Abstract This document provides a comprehensive guide for the generation and subsequent functionalization of the (1-cyclopropyl)vinyllithium intermediate derived from (1-bromoethenyl)cyclopropane. The protocol leverages...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the generation and subsequent functionalization of the (1-cyclopropyl)vinyllithium intermediate derived from (1-bromoethenyl)cyclopropane. The protocol leverages a lithium-halogen exchange reaction, a powerful tool in organometallic chemistry for creating highly reactive, nucleophilic species.[1][2] We will explore the critical parameters governing this transformation, including the choice of organolithium reagent, solvent, and temperature, to ensure high efficiency and yield. Detailed, step-by-step protocols for the lithiation and subsequent trapping with various electrophiles are presented, offering a versatile platform for synthesizing complex cyclopropane-containing molecules relevant to pharmaceutical and materials science research.

Introduction and Scientific Rationale

Vinylcyclopropanes (VCPs) are valuable building blocks in organic synthesis due to the unique reactivity conferred by the strained three-membered ring.[3] The ability to introduce functional groups onto the vinyl moiety opens up a vast chemical space for creating novel molecular architectures. One of the most direct methods for achieving this is through the formation of a vinyllithium intermediate, which acts as a potent carbon-based nucleophile.[4][5]

The method described herein focuses on the lithium-halogen exchange of (1-bromoethenyl)cyclopropane. This approach is often preferred over direct deprotonation as it offers excellent regiochemical control. The core of this process is the reaction of the vinyl bromide with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at cryogenic temperatures.

Causality Behind Experimental Choices:

  • Choice of Organolithium Reagent: tert-Butyllithium is generally more reactive than n-butyllithium and can effect a faster lithium-halogen exchange at low temperatures. However, n-BuLi is often sufficient and presents fewer safety concerns regarding its pyrophoric nature.[6] The choice depends on the substrate's reactivity and the desired reaction rate.

  • Critical Role of Low Temperature (-78 °C): Maintaining a very low temperature is paramount for several reasons:

    • It prevents unwanted side reactions, such as the organolithium reagent attacking the etheral solvent (e.g., THF).[7]

    • It ensures the stability of the newly formed (1-cyclopropyl)vinyllithium intermediate. While α-cyclopropyl-substituted vinyllithium derivatives have been found to be stable towards rearrangement, this stability is enhanced at low temperatures.[8]

    • It allows for controlled addition of the electrophile, minimizing side reactions and maximizing the yield of the desired product.

  • Solvent Selection: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential. They are required to solvate the organolithium species, forming a complex that stabilizes the reagent and increases its reactivity.[4] THF is generally a better solvent for organolithium compounds than diethyl ether.[7]

The overall transformation allows for the umpolung (polarity inversion) of the vinylic carbon, converting it from an electrophilic center (in the C-Br bond) to a strongly nucleophilic one (in the C-Li bond), ready to react with a wide array of electrophiles.

Reaction Mechanism Overview

The process involves two key stages: the formation of the vinyllithium reagent via lithium-halogen exchange, followed by its reaction with an electrophile.

Reaction_Mechanism Start (1-Bromoethenyl)cyclopropane Intermediate (1-Cyclopropyl)vinyllithium (Intermediate) Start->Intermediate Li-Br Exchange THF, -78 °C SideProduct1 n-BuBr Start->SideProduct1 BuLi n-BuLi BuLi->Intermediate BuLi->SideProduct1 Product Functionalized Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E⁺) Electrophile->Product SideProduct2 LiX

Caption: General scheme for the lithiation and functionalization.

Detailed Experimental Protocols

This section provides self-validating, step-by-step methodologies for the lithiation and subsequent functionalization.

Materials and Reagents
  • (1-Bromoethenyl)cyclopropane

  • n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Selected electrophile (e.g., benzaldehyde, acetone, N,N-dimethylformamide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (high purity)

Critical Safety Precautions

Organolithium reagents like n-BuLi are highly pyrophoric and react violently with water and protic solvents. All procedures must be conducted under a strict inert atmosphere (Argon or Nitrogen) using a Schlenk line or in a glovebox.[6]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Quenching: Never quench large amounts of organolithium reagents with water. A safer method is slow addition to a beaker of dry ice or isopropanol.

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) readily accessible.

Protocol 1: Generation of (1-Cyclopropyl)vinyllithium
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an Argon/Nitrogen inlet.

  • Initial Charging: Under a positive pressure of inert gas, add (1-bromoethenyl)cyclopropane (1.0 eq.) to the flask.

  • Solvent Addition: Using a cannula or syringe, add anhydrous THF to create a solution of approximately 0.2-0.5 M concentration.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Lithiation: Slowly add n-butyllithium (1.05 eq.) dropwise via syringe over 10-15 minutes. A slight color change (often to a pale yellow) may be observed, indicating the formation of the vinyllithium species. It is crucial to keep the internal temperature below -70 °C during the addition.[1]

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure the lithium-halogen exchange is complete. The resulting solution of (1-cyclopropyl)vinyllithium is now ready for functionalization.

Protocol 2: Functionalization with an Electrophile (Example: Benzaldehyde)
  • Electrophile Preparation: In a separate flame-dried flask, dissolve freshly distilled benzaldehyde (1.2 eq.) in a small amount of anhydrous THF.

  • Addition: Slowly add the solution of benzaldehyde to the stirred vinyllithium solution at -78 °C via cannula or syringe.

  • Reaction: Stir the mixture at -78 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by carefully quenching a small aliquot with saturated NH₄Cl.

  • Warming: After the reaction is complete, remove the cooling bath and allow the flask to slowly warm to room temperature over approximately 1 hour.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude alcohol product using flash column chromatography on silica gel.

Caption: Step-by-step experimental workflow diagram.

Data Presentation: Scope of Functionalization

The generated (1-cyclopropyl)vinyllithium is a versatile intermediate that reacts with a wide range of electrophiles. The following table summarizes expected products and typical yields based on analogous reactions in the literature.

EntryElectrophileReagentProduct StructureExpected Yield (%)
1BenzaldehydePhCHO80-90
2Acetone(CH₃)₂CO75-85
3N,N-Dimethylformamide (DMF)HCON(CH₃)₂70-80
4Carbon Dioxide (Dry Ice)CO₂65-75
5Trimethylsilyl chlorideTMSCl85-95

Yields are estimated and may vary based on reaction scale and purity of reagents.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive n-BuLi reagent. 2. Presence of moisture or protic impurities. 3. Temperature rose significantly during addition.1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 3. Slow the addition rate and ensure efficient cooling and stirring.
Recovery of Starting Material 1. Insufficient n-BuLi added. 2. Lithium-halogen exchange is slow or incomplete.1. Use a slight excess of n-BuLi (1.05-1.1 eq.). 2. Increase the stirring time after n-BuLi addition from 1 hour to 1.5-2 hours.
Formation of Butylated Side Product The electrophile reacts with residual n-BuLi instead of the vinyllithium.This is uncommon at -78 °C but can occur if the electrophile is added too quickly or if the temperature is too high. Ensure slow addition and maintain cryogenic temperatures.
Dark-colored Reaction Mixture Decomposition of the organolithium species, often due to temperature fluctuations or impurities.Abort the reaction. Review the procedure, ensuring strict adherence to temperature control and inert atmosphere conditions for the next attempt.

Conclusion

The lithium-halogen exchange of (1-bromoethenyl)cyclopropane is a reliable and highly effective method for generating a nucleophilic vinylcyclopropane species. This protocol provides a robust foundation for researchers to access a diverse range of functionalized cyclopropane derivatives. Strict adherence to anhydrous and anaerobic conditions, coupled with precise temperature control, is critical for achieving high yields and reproducibility. The versatility of this vinyllithium intermediate makes it a powerful tool for applications in drug discovery, agrochemicals, and materials science.

References

  • Creary, X. (2005). Cyclopropyl Alkynes as Mechanistic Probes To Distinguish between Vinyl Radical and Ionic Intermediates. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2016). Preparation method for cyclopropyl acetylene. CN105985223A.
  • Armstrong, R. J., et al. (2017). Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling. Chemical Communications. [Link]

  • Al-Zoubi, R. M., et al. (2011). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Reddit. (2024). Bromination of cyclopropanes. r/OrganicChemistry. [Link]

  • Pfaffeneder, K. (2018). SYNTHESIS OF 1-BROMO-1-LITHIO- 1-ALKENES AND INVESTIGATIONS ON THE THEIR REACTIVITY. JKU ePUB. [Link]

  • Thompson, J. R., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]

  • PubChem. (1-Bromo-pentyl)-cyclopropane. [Link]

  • Wikipedia. Organolithium reagent. [Link]

  • Goti, A., et al. (2024). Generation and Use of Cyclopropenyllithium under Continuous Flow Conditions. PMC. [Link]

  • Roberts, J. D., & Ramana, D. V. (1973). Bromocyclopropane. Organic Syntheses. [Link]

  • Armstrong, R. J., et al. (2017). Conjunctive functionalization of vinyl boronate complexes with electrophiles: A diastereoselective three-component coupling. ResearchGate. [Link]

  • Siegel, D. Organolithium Reagents. Harvard University. [Link]

  • Maercker, A., & Dujardin, R. (2010). Lithiation of cyclopropane rings promoted by intramolecular alkoxy groups. ResearchGate. [Link]

  • Chen, J., & Wang, J. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. Synlett. [Link]

  • Foley, D. J., et al. (2024). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. PMC. [Link]

  • ResearchGate. Proposed mechanism of the vinyl cyclopropyl rearrangement. [Link]

  • Wikipedia. Organolithium reagent. [Link]

  • Taylor & Francis Online. (2021). Organolithium reagents – Knowledge and References. [Link]

  • Reich, H. J. (2002). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Xue, F., et al. (2014). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. ResearchGate. [Link]

Sources

Application

Application Note: Transition-Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes

Executive Summary The synthesis of seven-membered carbocycles has historically been a challenging endeavor due to unfavorable entropic factors and transannular interactions. The transition-metal-catalyzed [5+2] cycloaddi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of seven-membered carbocycles has historically been a challenging endeavor due to unfavorable entropic factors and transannular interactions. The transition-metal-catalyzed [5+2] cycloaddition of vinylcyclopropanes (VCPs) with π-systems (alkynes, alkenes, or allenes) represents a paradigm shift in synthetic organic chemistry. First pioneered by Wender and co-workers in 1995[1], this methodology serves as the homologous equivalent of the Diels–Alder reaction. By leveraging the inherent ring strain of the cyclopropane moiety (~27 kcal/mol) to drive the thermodynamic formation of complex, polycyclic architectures, this reaction has become a cornerstone in the synthesis of complex natural products, including daphnanes, tiglianes, and azulenes.

This application note provides an in-depth mechanistic analysis and a self-validating experimental protocol for researchers and drug development professionals looking to implement Rhodium-catalyzed [5+2] cycloadditions in their synthetic workflows.

Mechanistic Principles & Causality

The success of the [5+2] cycloaddition relies heavily on the choice of the transition metal and its electronic properties. Rhodium(I) complexes, particularly [Rh(CO)2Cl]2, are the gold standard for this transformation. The d8 electronic configuration of Rh(I) is uniquely suited to facilitate the necessary sequence of oxidative addition and migratory insertion without succumbing to competitive side reactions [3].

The Catalytic Cycle
  • Coordination & Pre-organization : The VCP and the tethered π-system (e.g., an alkyne) coordinate to the Rh(I) center, displacing labile ligands such as CO. This pre-organization is entropically critical, especially for intramolecular variants, as it brings the reactive centers into close proximity.

  • Oxidative Addition (Cyclopropane Cleavage) : The metal center undergoes oxidative insertion into the less sterically hindered, more strained C–C bond of the cyclopropane. This forms a metallacyclohexene intermediate. The regioselectivity of this cleavage is kinetically controlled and heavily influenced by the substituents on the VCP.

  • Migratory Insertion : The coordinated alkyne inserts into the Rh–carbon bond, expanding the metallacycle to a metallacyclooctadiene. This is often the rate-limiting step of the catalytic cycle [3].

  • Reductive Elimination : The final step involves reductive elimination to forge the seven-membered ring, releasing the bicyclic product and regenerating the active Rh(I) catalyst.

CatalyticCycle Rh_Cat Rh(I) Catalyst Active Species Coord Coordination (VCP + Alkyne) Rh_Cat->Coord Substrate binding OxAdd Cyclopropane Cleavage (Metallacyclohexene) Coord->OxAdd Oxidative addition MigIns Migratory Insertion (Metallacyclooctadiene) OxAdd->MigIns Alkyne insertion RedElim Reductive Elimination (7-Membered Ring) MigIns->RedElim Ring closure RedElim->Rh_Cat Product release

Caption: Catalytic cycle of the Rh(I)-catalyzed[5+2] cycloaddition of vinylcyclopropanes.

Quantitative Catalyst Evaluation

The choice of catalyst and solvent dictates the activation energy required for the migratory insertion step. Below is a comparative analysis of standard catalysts used for the intramolecular [5+2] cycloaddition of an unactivated alkyne-VCP substrate.

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Mechanistic Note
[Rh(CO)2Cl]25Toluene110295Labile CO ligands allow rapid substrate coordination [1].
[Rh(cod)Cl]25Toluene1102440Strongly bound COD ligand delays the initiation phase.
Rh(PPh3)3Cl10Toluene1104865Steric bulk of PPh3 impedes the formation of the metallacycle.
[Ru(p-cymene)Cl2]25DCE801270Alternative d6 mechanism; useful for heteroatom-tethered VCPs.

Self-Validating Experimental Protocol

Objective : Synthesize a bicyclo[5.3.0]decadiene framework from a tethered alkyne-VCP precursor via an intramolecular [5+2] cycloaddition [2].

Causality & Validation : This protocol emphasizes the rigorous exclusion of oxygen. Rh(I) species are highly susceptible to oxidation to Rh(III), which irreversibly poisons the catalytic cycle. Every step includes a visual or analytical validation to ensure system integrity.

Step 1: Substrate Preparation & Validation
  • Action : Purify the alkyne-VCP substrate via flash column chromatography immediately prior to use.

  • Causality : Trace peroxides or unreacted halogenated precursors from the substrate synthesis can oxidatively add to Rh(I), quenching the catalyst before the cycle begins.

  • Validation : The substrate must show >98% purity by 1 H NMR, specifically lacking broad peaks indicative of polymeric impurities or solvent residues.

Step 2: Solvent Degassing (The Freeze-Pump-Thaw Method)
  • Action : Transfer anhydrous toluene (0.1 M relative to the substrate) to a Schlenk flask. Perform three rigorous cycles of freeze-pump-thaw.

  • Causality : Toluene is chosen for its boiling point (110 °C), which provides the necessary thermal energy to overcome the activation barrier of the rate-limiting migratory insertion step. Dissolved O2​ must be reduced to <1 ppm to protect the Rh(I) catalyst.

  • Validation : During the final thaw cycle under static vacuum, no gas bubbles should evolve from the liquid phase. If bubbling is observed, repeat the cycle.

Step 3: Catalyst Addition
  • Action : In an argon-filled glovebox, add 5 mol% of [Rh(CO)2Cl]2 to the degassed toluene.

  • Causality : [Rh(CO)2Cl]2 is a dimeric pre-catalyst. In solution, it cleaves to form the active monomeric species. The CO ligands are labile enough to be displaced by the VCP alkene and alkyne.

  • Validation : The solution will initially appear pale yellow.

Step 4: Thermal Activation & Monitoring
  • Action : Introduce the substrate via a gas-tight syringe. Heat the reaction mixture to 110 °C under a positive pressure of Argon.

  • Causality : Elevated temperatures accelerate the oxidative cleavage of the cyclopropane ring.

  • Validation : Upon addition of the substrate and initial heating, a color shift from pale yellow to deep orange/red indicates successful substrate coordination and the formation of the active metallacycle. Monitor the reaction via TLC (hexanes/EtOAc). The disappearance of the starting material and the appearance of a lower Rf​ product spot (due to the increased polarity of the cyclic system) confirms progression.

Step 5: Workup & Isolation
  • Action : Cool the reaction to room temperature. Filter the mixture through a short pad of neutral alumina, eluting with diethyl ether.

  • Causality : Alumina effectively traps the rhodium residues, preventing metal-catalyzed isomerization or degradation of the sensitive diene product during concentration.

  • Validation : The filtrate should be entirely colorless. Concentrate under reduced pressure and purify via silica gel chromatography to isolate the pure bicyclic product.

Workflow Substrate 1. Substrate Preparation (VCP-Tethered Alkyne) Degassing 2. Solvent Degassing (Argon Purge) Substrate->Degassing Catalyst 3. Catalyst Addition ([Rh(CO)2Cl]2) Degassing->Catalyst Heating 4. Thermal Activation (80-110 °C) Catalyst->Heating Purification 5. Workup & Purification (Alumina/Silica) Heating->Purification

Caption: Step-by-step experimental workflow for Rh-catalyzed [5+2] cycloadditions.

References

  • Wender, P. A.; Takahashi, H.; Witulski, B. "Transition metal catalyzed[5 + 2] cycloadditions of vinylcyclopropanes and alkynes: a homolog of the Diels–Alder reaction for the synthesis of seven-membered rings." Journal of the American Chemical Society 1995, 117, 4720–4721. URL:[Link]

  • Wender, P. A.; Glorius, F.; Husfeld, C. O.; Langkopf, E.; Love, J. A. "Transition Metal-Catalyzed [5 + 2] Cycloadditions of Allenes and Vinylcyclopropanes: First Studies of Endo−Exo Selectivity, Chemoselectivity, Relative Stereochemistry, and Chirality Transfer." Journal of the American Chemical Society 1999, 121, 5348-5349. URL:[Link]

  • Yu, Z.-X.; Wender, P. A.; Houk, K. N. "On the Mechanism of [Rh(CO)2Cl]2-Catalyzed Intermolecular (5 + 2) Reactions between Vinylcyclopropanes and Alkynes." Journal of the American Chemical Society 2004, 126, 9154–9155. URL:[Link]

Method

Application Note: (1-Bromoethenyl)cyclopropane as a Privileged Building Block in Medicinal Chemistry and Drug Discovery

Introduction & Chemical Profile (1-Bromoethenyl)cyclopropane (CAS: 1935324-63-2)[1], also known as 1-cyclopropylvinyl bromide, is a highly versatile, bifunctional building block increasingly utilized in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

(1-Bromoethenyl)cyclopropane (CAS: 1935324-63-2)[1], also known as 1-cyclopropylvinyl bromide, is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry. Structurally, it features a rigid cyclopropyl ring conjugated directly to a reactive vinyl bromide moiety.

In drug development, the incorporation of a 1-cyclopropylvinyl group serves as a strategic bioisosteric replacement. The cyclopropyl motif is renowned for its ability to increase lipophilicity, enhance metabolic stability against cytochrome P450 (CYP450) oxidation, and impose strict conformational constraints on otherwise flexible pharmacophores. When combined with the synthetic handle of a vinyl bromide, researchers can perform late-stage functionalizations to rapidly generate three-dimensional (3D) molecular diversity.

Mechanistic Insights: Causality Behind the Reactivity

The synthetic utility of (1-bromoethenyl)cyclopropane is dictated by the differential reactivity of its two structural domains:

  • The Vinyl Bromide Motif (Two-Electron Pathways): The sp2 -hybridized carbon-bromine bond is highly primed for transition-metal-catalyzed cross-coupling. The oxidative addition of Palladium(0) into this bond is thermodynamically favorable, allowing for efficient Suzuki-Miyaura, Heck, and Sonogashira couplings. The steric bulk of the adjacent cyclopropyl group often necessitates optimized catalytic systems (e.g., microwave irradiation or specialized ligands) to drive the transmetalation and reductive elimination steps.

  • The Cyclopropyl Motif (Single-Electron Pathways): While chemically stable under standard polar cross-coupling conditions, the cyclopropyl group acts as a highly sensitive mechanistic probe in single-electron transfer (SET) reactions. If a radical is generated at the vinylic position, the resulting intermediate can undergo rapid ring-opening ( k≈108 s−1 ) to form a homoallylic radical[2]. This makes derivatives of this compound excellent "radical clocks" to differentiate between polar mechanisms and radical pathways[3][4].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (1-Bromoethenyl)cyclopropane Pd0->OA Step 1 PdII Pd(II) Intermediate (Cyclopropylvinyl-Pd-Br) OA->PdII TM Transmetalation (Ar-B(OH)2 + Base) PdII->TM Step 2 PdII_Ar Pd(II) Intermediate (Cyclopropylvinyl-Pd-Ar) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE Step 3 RE->Pd0 Regenerates Pd(0) Product 1-Cyclopropylvinyl Arene (Coupled Product) RE->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing (1-bromoethenyl)cyclopropane.

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

The 1-cyclopropylvinyl scaffold provides unique spatial geometry ideal for FBDD. Arisawa et al. demonstrated the use of cyclopropylvinyl halides in combinatorial liquid-phase synthesis to generate conformationally restricted privileged structure libraries[5][6]. By employing a sulfur-modified Au-supported Pd (SAPd) catalyst, they achieved ligand-free Suzuki-Miyaura couplings[7].

  • The Causality: Ligand-free, low-leaching SAPd prevents heavy metal and phosphine ligand contamination in the final products. This is a critical experimental choice, as residual trace metals frequently cause false positives in downstream high-throughput kinase screening assays[5].

Targeted Inhibitor Design (e.g., PRMT5 Inhibitors)

The rigidifying effect of the 1-cyclopropylvinyl group is exploited to lock drugs into bioactive conformations. For example, acting as PRMT5 inhibitors[8][9]. The inclusion of the cyclopropylvinyl moiety allows the inhibitor to optimally occupy specific hydrophobic pockets within the PRMT5 enzyme's active site, a target heavily implicated in various oncological pathways[10].

Data Presentation: Substituent Property Comparison
Substituent MotifLipophilicity Contribution ( ΔlogP )Conformational RigidityMetabolic Stability (CYP450)Typical Medicinal Chemistry Application
Isopropyl ModerateLow (Free rotation)Low (Prone to hydroxylation)General hydrophobic space filling
Vinyl LowHigh (Planar)Moderate (Prone to epoxidation)Covalent warheads, cross-coupling
1-Cyclopropylvinyl HighVery High (Locked 3D geometry)High (Steric shielding of double bond)FBDD libraries, PRMT5 inhibitors[9]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction success and mechanistic pathways.

Protocol A: Ligand-Free Suzuki-Miyaura Coupling for FBDD Library Generation

Adapted from the methodologies of Arisawa et al. for cyclopropylvinyl halides[5].

Objective: Synthesize a 1-cyclopropylvinyl-arene derivative without phosphine ligand contamination. Causality of Design: Microwave irradiation is utilized to overcome the steric hindrance of the cyclopropyl group, significantly reducing reaction times and suppressing debromination side-reactions.

  • Preparation: In an oven-dried microwave vial, combine (1-bromoethenyl)cyclopropane (1.0 equiv, 0.5 mmol) and the desired aryl boronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst & Base Addition: Add SAPd catalyst (0.5 mol% Pd) and anhydrous K3​PO4​ (2.0 equiv, 1.0 mmol).

  • Solvent System: Suspend the mixture in a degassed solvent mixture of EtOH/H₂O (4:1, v/v, 2.5 mL). Seal the vial under a nitrogen atmosphere.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The starting bromide is weakly UV-active, whereas the conjugated 1-cyclopropylvinyl arene product will be highly UV-active.

  • Workup: Filter the mixture through a short pad of Celite to remove the heterogeneous SAPd catalyst. Extract the filtrate with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Checkpoint 2 (ICP-MS): Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on a fraction of the product to ensure Pd leaching is <1 ppm, validating its readiness for biological screening.

Protocol B: Radical Clock Assay using 1-Cyclopropylvinyl Derivatives

Objective: Determine if a novel cross-coupling methodology proceeds via a two-electron polar pathway or a single-electron transfer (SET) radical pathway[4][11]. Causality of Design: The extreme kinetic rapidity of the cyclopropylcarbinyl ring-opening ( 108 s−1 ) ensures that if a free radical forms at the vinyl position, the ring will open before product formation can occur.

  • Reaction Setup: Set up the novel cross-coupling reaction under standard conditions, substituting the standard electrophile with a (1-cyclopropylvinyl)arene derivative.

  • Execution: Run the reaction for the standard duration (e.g., photocatalytic irradiation for 12 hours).

  • Quenching: Quench the reaction with water and extract with dichloromethane.

  • Self-Validation Checkpoint (GC-MS Analysis): Analyze the crude mixture via GC-MS.

    • Result A (Polar Mechanism): Only the intact cyclopropylvinyl cross-coupled product is detected.

    • Result B (Radical Mechanism): A homoallylic, ring-opened acyclic alkene product is detected (e.g., a derivative of 4-substituted-1,2-dihydronaphthalene)[2]. The presence and ratio of the ring-opened product definitively validate the existence of a radical intermediate.

FBDDWorkflow Core (1-Bromoethenyl)cyclopropane (Core Scaffold) Coupling Ligand-Free Suzuki-Miyaura Coupling (SAPd Catalyst) Core->Coupling + Ar-B(OH)2 Library Conformationally Restricted 3D Diversity Library Coupling->Library Microwave Irradiation Screening High-Throughput Kinase Panel Screening Library->Screening Biological Evaluation Hit Lead Compound (e.g., PRMT5 Inhibitor) Screening->Hit Hit Identification

Figure 2: Workflow for Fragment-Based Library Synthesis utilizing (1-bromoethenyl)cyclopropane.

Summary & Future Perspectives

(1-Bromoethenyl)cyclopropane transcends its role as a simple reagent; it is a strategic gateway to complex, 3D-diverse chemical space. By leveraging its dual nature—a robust cross-coupling partner under polar conditions and a sensitive mechanistic probe under single-electron conditions—medicinal chemists can simultaneously build complex libraries and interrogate catalytic mechanisms. Future applications are expected to expand into late-stage photoredox functionalizations and the development of next-generation covalent inhibitors targeting sterically demanding enzyme pockets.

References

  • Chemsrc: 1935324-63-2 (1-Bromoethenyl)cyclopropane CAS Details. URL:[Link]

  • Arisawa, M., et al. (2014). Ligand-Free Suzuki–Miyaura Coupling with Sulfur-Modified Gold-Supported Palladium in the Synthesis of a Conformationally-Restricted Cyclopropane Compound Library with Three-Dimensional Diversity. ACS Combinatorial Science, 16(5), 215-220. URL:[Link]

  • Nair, P. S., et al. (Lupin Ltd) (2022).Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors. US Patent 11,459,330 B2.
  • Liu, X., et al. (2022). Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Chemical Science, 13, 7873-7879. (Demonstration of 1-cyclopropylvinyl mechanistic radical clock). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling of (1-Bromoethenyl)cyclopropane

Welcome to the technical support center for optimizing the cross-coupling of (1-bromoethenyl)cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the cross-coupling of (1-bromoethenyl)cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique structural and electronic properties of vinylcyclopropanes introduce specific challenges not always encountered in standard cross-coupling reactions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and refine your experimental design for optimal results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and optimization of cross-coupling reactions involving (1-bromoethenyl)cyclopropane.

Q1: My Suzuki-Miyaura coupling with (1-bromoethenyl)cyclopropane is sluggish or shows low yield. What are the most common culprits?

Low yield or incomplete conversion is a frequent issue. The problem often originates from one or more suboptimal reaction parameters or the quality of your reagents.[1]

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester Instability: Organoboron reagents can be susceptible to degradation.[1] It's recommended to use freshly purchased or recrystallized boronic acids. For improved stability, consider using pinacol esters, MIDA boronates, or potassium aryltrifluoroborates.[1]

    • Catalyst and Ligand Integrity: Palladium (II) precatalysts need to be efficiently reduced to the active Pd(0) species in situ.[1] Degradation of the precatalyst, such as Pd₂(dba)₃, can hinder this process.[1] Phosphine ligands are also prone to oxidation from trace air, which prevents their coordination to the palladium center.[1] Always use fresh catalysts and ligands stored under an inert atmosphere.

    • Solvent and Base Purity: Ensure solvents are anhydrous, if the protocol demands it, and have been properly degassed.[1] The purity of the base is also critical for the reaction's success.[1]

  • Optimize Reaction Conditions:

    • Degassing: Oxygen can deactivate the Pd(0) catalyst and ligands through oxidation, leading to side reactions like homocoupling.[1] It is crucial to thoroughly degas the solvent and reaction mixture. This can be achieved by sparging with an inert gas like Argon or Nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

    • Temperature: Many Suzuki couplings necessitate heating. If your reaction is slow at a lower temperature, a cautious increase may improve the rate. However, be aware that excessive heat can lead to catalyst decomposition.[1]

    • Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][2] The effectiveness of a base often depends on the solvent and substrates used.[1] If one base is not working, it's a good practice to screen others. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling is often a result of oxygen in the reaction mixture, which facilitates the oxidative coupling of two boronic acid molecules catalyzed by palladium.[1]

Troubleshooting Steps:

  • Improve Degassing: This is the most critical step. Ensure your degassing procedure is rigorous to remove as much oxygen as possible.[1]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it gets reduced to Pd(0) in situ. This reduction process can sometimes consume the boronic acid or phosphine ligand, leading to homocoupling.[1] Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this issue.[1]

Q3: Which type of cross-coupling reaction is best suited for (1-bromoethenyl)cyclopropane?

The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for C(sp²)-C(sp²) bond formation with organoboronic acids or esters. It is widely used due to its excellent functional group tolerance and the low toxicity of boron reagents.[3]

  • Sonogashira Coupling: Used for coupling with terminal alkynes to form conjugated acetylenes.[3] Copper-free conditions can be employed to avoid homocoupling of the alkyne.[3]

  • Buchwald-Hartwig Amination: The go-to method for forming C-N bonds with primary or secondary amines.[3] This reaction requires specialized bulky, electron-rich phosphine ligands.[3]

  • Stille Coupling: Couples with organostannanes. This reaction often proceeds without a base.[3]

Q4: How does the cyclopropane ring affect the reactivity of the vinyl bromide?

The cyclopropane ring introduces significant ring strain (approximately 54 kcal/mol) and has a high degree of s-character in its C-C bonds, giving it some alkene-like properties.[4] This can influence the electronic properties of the adjacent vinyl bromide. The strain can make the molecule susceptible to ring-opening side reactions under harsh conditions, although this is less common in well-optimized cross-coupling reactions.

II. Troubleshooting Guide: Catalyst and Ligand Optimization

This section provides a more detailed, scenario-based approach to troubleshooting.

Scenario 1: Low to No Conversion

Initial Observation: TLC or LC-MS analysis shows predominantly unreacted starting materials.

Decision-Making Workflow

cluster_conditions Reaction Condition Optimization cluster_catalyst_system Catalyst System Optimization A Low/No Conversion B Check Reagent Integrity (Catalyst, Ligand, Base, Solvent) A->B Step 1 C Increase Temperature B->C Reagents OK D Screen Different Bases (e.g., K3PO4, Cs2CO3, K2CO3) C->D Still No Improvement E Screen Different Solvents (e.g., Toluene, Dioxane, THF, DMF) D->E Still No Improvement F Screen Different Ligands (Bulky, Electron-Rich) E->F Still No Improvement G Increase Catalyst/Ligand Loading F->G Still No Improvement H Successful Conversion G->H Improvement Seen

Caption: Workflow for troubleshooting low or no conversion.

In-Depth Analysis and Protocol Adjustments
  • Catalyst Activation: If using a Pd(II) precatalyst, ensure its in-situ reduction to the active Pd(0) species is efficient.[1] Consider using modern precatalysts like those developed by Buchwald, which form the active catalyst more reliably.[1]

  • Ligand Selection: For challenging substrates, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[5][6] For Suzuki-Miyaura couplings, consider ligands like SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, ligands such as BrettPhos and tBuXPhos are effective.[3]

  • Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to an unsaturated palladium center, which is prone to aggregation and deactivation.[1] A typical ligand-to-palladium ratio is between 1:1 and 4:1, depending on the specific ligand and catalyst.[1]

Scenario 2: Formation of Undesired Side Products

Initial Observation: Multiple spots on TLC or peaks in LC-MS that do not correspond to starting materials or the desired product.

Potential Side Reactions and Solutions
Side ProductProbable CauseRecommended Solution
Homocoupling of Boronic Acid Presence of oxygen.[1] Inefficient reduction of Pd(II) precatalyst.[1]Rigorous degassing.[1] Use a Pd(0) source (e.g., Pd(PPh₃)₄).[1]
Protodeboronation Presence of protic impurities (e.g., water).[1]Use anhydrous solvents and reagents. Consider using more stable boron derivatives like pinacol esters.[1]
Vinylcyclopropane Dimerization High catalyst concentration.[7]Lower the catalyst loading.[7]
Ring Opening of Cyclopropane High reaction temperatures. Use of strongly coordinating solvents.Cautiously lower the reaction temperature.[1] Screen less coordinating solvents.

III. Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Optimization Screen

This protocol outlines a parallel screening approach to efficiently identify optimal conditions.

Materials:

  • (1-bromoethenyl)cyclopropane

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd(OAc)₂, a Buchwald precatalyst)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvents (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation (In a Glovebox):

    • To a series of reaction vials, add the arylboronic acid (1.2 equivalents).

    • Add the selected base (2.0 equivalents).

    • Add the palladium precatalyst (e.g., 2 mol%).

    • Add the phosphine ligand (e.g., 4 mol%).

  • Reaction Setup:

    • Seal the vials.

    • Remove the vials from the glovebox.

    • Add (1-bromoethenyl)cyclopropane (1.0 equivalent) via syringe.

    • Add the degassed solvent (to a concentration of ~0.1 M) via syringe.

  • Reaction and Monitoring:

    • Place the vials in a pre-heated aluminum block on a stirrer plate.

    • Stir the reactions at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by TLC or LC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete, cool to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine the conversion and yield using an internal standard.

Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X L-Pd(II)(R)(X) L-Pd(II)(R)(X) Oxidative\nAddition->L-Pd(II)(R)(X) Forms Transmetalation Transmetalation L-Pd(II)(R)(X)->Transmetalation R'-B(OR)2 L-Pd(II)(R)(R') L-Pd(II)(R)(R') Transmetalation->L-Pd(II)(R)(R') Forms Reductive\nElimination Reductive Elimination L-Pd(II)(R)(R')->Reductive\nElimination Releases R-R' Reductive\nElimination->Pd(0)Ln Regenerates

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.[3][6]

IV. References

  • Cross-Coupling Reactions Guide. (n.d.). Google AI.

  • A General Copper-Catalyzed Coupling of Azoles with Vinyl Bromides. (2009). ACS Publications. [Link]

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025). Benchchem.

  • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. (2025). PMC.

  • Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. (n.d.). PMC - NIH.

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate.

  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. (n.d.). PMC.

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (n.d.). PMC - NIH.

  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. (2015). ACS Publications.

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.

  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. (2025). PMC - NIH.

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

  • Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd. (n.d.). Chemical Review and Letters.

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. (2025). ResearchGate.

  • Catalysis Science & Technology. (2025). St Andrews Research Repository.

Sources

Optimization

Technical Support Center: Purification of (1-Bromoethenyl)cyclopropane

Welcome to the technical support center for the purification of (1-bromoethenyl)cyclopropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (1-bromoethenyl)cyclopropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. The purity of (1-bromoethenyl)cyclopropane is critical as it directly impacts the impurity profile of subsequent active substances.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during its purification.

I. Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect when synthesizing (1-bromoethenyl)cyclopropane?

A1: The impurity profile of (1-bromoethenyl)cyclopropane is highly dependent on the synthetic route employed. Common impurities include:

  • Isomeric Byproducts: Ring-opening and rearrangement byproducts can form, especially under thermal stress or due to the high reactivity of the cyclopropyl ring.[1] Examples include bromocyclobutane and 4-bromo-1-butene, which often have boiling points very close to the desired product, making purification by simple distillation challenging.[2]

  • Starting Materials: Unreacted starting materials such as cyclopropylmethanol or the brominating agent can contaminate the crude product.[2]

  • Solvent Residues: Solvents used in the synthesis, such as dimethylformamide (DMF) or dichloromethane, may be present.[1][3]

  • Phosphorus-Containing Byproducts: If triphenylphosphine-based bromination methods are used, triphenylphosphine oxide is a common and often difficult-to-remove byproduct.[1][2]

Q2: My crude (1-bromoethenyl)cyclopropane appears to be degrading. What could be the cause and how can I prevent this?

A2: (1-Bromoethenyl)cyclopropane, like many strained ring systems and vinyl halides, can be susceptible to degradation. Key factors include:

  • Thermal Stress: The cyclopropane ring is strained and can undergo thermal rearrangement or decomposition at elevated temperatures.[4] It is crucial to use the lowest possible temperatures during distillation and other purification steps.

  • Acidic Conditions: Trace amounts of acidic impurities can catalyze decomposition or isomerization.

  • Radical Reactions: Exposure to light or radical initiators can lead to polymerization or other side reactions.

Preventative Measures:

  • Work-up: Perform aqueous washes to remove any acidic byproducts. A wash with a dilute sodium bicarbonate or sodium carbonate solution can be beneficial.[1]

  • Drying: Ensure the product is thoroughly dried over an appropriate drying agent like anhydrous magnesium sulfate or calcium chloride before distillation.[1]

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated or frozen) to minimize degradation.

Q3: Can I use fractional distillation to purify my (1-bromoethenyl)cyclopropane?

A3: Yes, fractional distillation is a primary method for purifying (1-bromoethenyl)cyclopropane. However, its success depends on the nature of the impurities.

  • Feasibility: It is most effective for separating the product from impurities with significantly different boiling points, such as high-boiling solvents or phosphorus byproducts.

  • Challenges: Isomeric impurities like bromocyclobutane often have very similar boiling points to the target compound, making a clean separation by distillation difficult.[2]

  • Optimization: To improve separation, use a distillation column with a high number of theoretical plates and maintain a slow, steady distillation rate. Vacuum distillation is highly recommended to reduce the boiling point and minimize thermal degradation.

II. Troubleshooting Guides

Issue 1: Poor Separation During Fractional Distillation

Symptom: GC or NMR analysis of the distilled fractions shows co-elution or overlapping peaks of the product and impurities.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Close-Boiling Isomers Isomeric impurities, such as ring-opened or rearranged brominated species, have boiling points very close to (1-bromoethenyl)cyclopropane, making separation by distillation inefficient.[2]Consider alternative purification methods such as column chromatography. For some systems, preparative gas chromatography may be an option.
Inefficient Distillation Column The distillation column may not have enough theoretical plates to resolve compounds with similar boiling points.Use a longer, more efficient packed column (e.g., Vigreux, Raschig rings, or metal sponge) or a spinning band distillation apparatus for enhanced separation.
Azeotrope Formation The product may form an azeotrope with a solvent or impurity, preventing further purification by distillation.Try adding a different co-solvent to break the azeotrope or switch to an alternative purification technique.
High Distillation Rate A rapid distillation rate does not allow for proper equilibrium to be established in the column, leading to poor separation.Reduce the heating rate to ensure a slow and steady collection of distillate (e.g., 1-2 drops per second).
Issue 2: Product Decomposition in the Distillation Pot

Symptom: The material in the distillation flask darkens significantly, and the yield of the desired product is low.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Excessive Heat The high temperatures required for atmospheric distillation can cause thermal decomposition of the strained cyclopropane ring.[4]Perform vacuum distillation. This will lower the boiling point of the product and significantly reduce the risk of thermal degradation.
Presence of Acidic Impurities Trace amounts of acid can catalyze decomposition and polymerization at elevated temperatures.Before distillation, wash the crude product with a dilute aqueous base (e.g., NaHCO₃) followed by a water wash to neutralize any acidic components.
Extended Heating Time Prolonged exposure to high temperatures, even under vacuum, can lead to product loss.Plan the distillation to be as efficient as possible. Do not leave the material heating for an extended period unattended.
Oxygen Presence The presence of oxygen at high temperatures can promote oxidative decomposition.Ensure the distillation apparatus is under an inert atmosphere (nitrogen or argon).
Issue 3: Contamination with Phosphorus Byproducts

Symptom: NMR or mass spectrometry analysis indicates the presence of triphenylphosphine oxide or other phosphorus-containing impurities after distillation.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
High Boiling Point of Impurity Triphenylphosphine oxide has a very high boiling point and is non-volatile, so it should remain in the distillation pot. Its presence in the distillate suggests bumping or mechanical transfer.Ensure the distillation flask is not overfilled (ideally less than two-thirds full). Use a splash head or a short Vigreux column to prevent bumping.
Incomplete Initial Removal The majority of triphenylphosphine oxide should be removed during the initial workup.Before distillation, consider precipitating the triphenylphosphine oxide by adding a non-polar solvent like pentane or hexane and filtering. Alternatively, column chromatography is very effective at removing this polar impurity.

III. Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is suitable for removing non-volatile impurities and those with boiling points significantly different from (1-bromoethenyl)cyclopropane.

Step-by-Step Methodology:

  • Pre-treatment:

    • Transfer the crude (1-bromoethenyl)cyclopropane to a separatory funnel.

    • Wash with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any residual acids.

    • Separate the organic layer and wash with an equal volume of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the bulk of the solvent.

  • Apparatus Setup:

    • Assemble a vacuum fractional distillation apparatus with a packed column (e.g., Vigreux).

    • Use a receiving flask cooled in an ice bath to minimize loss of the volatile product.

    • Ensure all glass joints are properly sealed for vacuum.

  • Distillation:

    • Add the dried crude product and a few boiling chips or a magnetic stir bar to the distillation flask.

    • Slowly apply vacuum to the desired pressure.

    • Gradually heat the distillation pot using a heating mantle.

    • Collect a forerun of any low-boiling impurities.

    • Carefully collect the main fraction at the expected boiling point and pressure.

    • Monitor the temperature at the head of the column; a stable temperature indicates the collection of a pure fraction.

    • Stop the distillation before the pot goes to dryness to prevent the formation of potentially explosive residues.

Protocol 2: Purification by Column Chromatography

This method is highly effective for removing polar impurities like triphenylphosphine oxide and can also separate close-boiling isomers.[5][6]

Step-by-Step Methodology:

  • Slurry Preparation:

    • Choose an appropriate non-polar solvent system, such as pentane or a mixture of pentane and diethyl ether.

    • Prepare a slurry of silica gel in the chosen solvent.

  • Column Packing:

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude (1-bromoethenyl)cyclopropane in a minimal amount of the eluting solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • The non-polar (1-bromoethenyl)cyclopropane will elute relatively quickly, while more polar impurities will be retained on the column.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or GC to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualized Workflow

Logical Flow for Purification Strategy

Purification_Workflow Figure 1. Decision-making workflow for the purification of (1-bromoethenyl)cyclopropane. start Crude (1-Bromoethenyl)cyclopropane wash Aqueous Wash (NaHCO3, Brine) start->wash dry Dry (e.g., MgSO4) wash->dry analyze Analyze Impurity Profile (GC/NMR) dry->analyze distill_q Are impurities non-volatile or have a large B.P. difference? analyze->distill_q distill_y Vacuum Fractional Distillation distill_q->distill_y Yes chrom_q Are there close-boiling isomers or polar byproducts? distill_q->chrom_q No reanalyze Re-analyze Fractions distill_y->reanalyze chrom_y Column Chromatography chrom_q->chrom_y Yes final_product Pure (1-Bromoethenyl)cyclopropane chrom_q->final_product No (Product is likely pure) chrom_y->reanalyze reanalyze->final_product

Caption: Decision-making workflow for purifying (1-bromoethenyl)cyclopropane.

V. References

  • Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved from [Link]

  • Google Patents. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Retrieved from

  • Scott, D. E., & Denmark, S. E. (2010). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Organic Letters, 12(19), 4348-4351. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). bicyclopropylidene. Retrieved from [Link]

  • Xue, F., Li, C.-G., Zhu, Y., & Lou, T.-J. (2014). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. Journal of Chemical Research, 38(7), 418-419. Retrieved from [Link]

  • PubChem. (n.d.). (1-Bromopropyl)cyclopropane. Retrieved from [Link]

  • PubChem. (n.d.). (1-Bromoethyl)cyclopentane. Retrieved from [Link]

  • Gulcin, I., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 90, 103065. Retrieved from [Link]

  • Birchall, J. M., Fields, R., Haszeldine, R. N., & Kendall, N. T. (1973). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1773-1779. Retrieved from [Link]

  • Google Patents. (2013). Methods of removing impurities from alkyl bromides during distillation and distillate produced therein. Retrieved from

  • Chemsrc. (2025). (Bromomethyl)cyclopropane. Retrieved from [Link]

  • Firouzabadi, H., Iranpoor, N., & Ghadiri, S. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 72(5), 1845-1848. Retrieved from [Link]

  • Google Patents. (2010). Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby. Retrieved from

  • Al-Msiedeen, A. (2022). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. Jordanian Journal of Engineering and Chemical Industries, 5(3), 91-101. Retrieved from [Link]

  • Li, K. (2021). Review of cyclopropyl bromide synthetic process. Journal of Physics: Conference Series, 1952, 032036. Retrieved from [Link]

  • Wang, Y., et al. (2022). Nickel-catalyzed cross-electrophile allylation of vinyl bromides and the modification of anti-tumour natural medicine β-elemene. Organic & Biomolecular Chemistry, 20(22), 4584-4589. Retrieved from [Link]

  • Cabri, W., et al. (2007). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. The Journal of Organic Chemistry, 72(21), 7862-7869. Retrieved from [Link]

  • Quora. (2023). Which is more reactive (1-methyl cyclobutane) or (1-ethyl cyclopropane)? Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Bromoethyl)cyclopropane-1-carbonitrile. Retrieved from [Link]

  • Google Patents. (1941). Preparation of vinyl halides. Retrieved from

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (1-Bromoethenyl)cyclopropane

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of (1-bromoethenyl)cyclopropane (also known as 1-cyclopropylvinyl bromide). This...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of (1-bromoethenyl)cyclopropane (also known as 1-cyclopropylvinyl bromide). This highly strained, volatile building block is critical for cross-coupling reactions and radical clock experiments, but its scale-up is notoriously plagued by ring-opening side reactions, over-elimination, and product loss during isolation.

Below, you will find a comprehensive workflow, troubleshooting FAQs, optimization data, and a self-validating experimental protocol.

Core Synthetic Workflow & Mechanism

The most reliable scale-up route involves the gem-dibromination of cyclopropyl methyl ketone, followed by a controlled E2 dehydrobromination.

G SM Cyclopropyl methyl ketone (Starting Material) Int 1,1-Dibromoethylcyclopropane (Intermediate) SM->Int PBr5, DCM 0-25°C Side1 Ring-Opened Byproducts (Acid-Catalyzed) SM->Side1 Excess HBr High Temp (>60°C) Prod (1-Bromoethenyl)cyclopropane (Target Product) Int->Prod KOtBu, THF 0-20°C Side2 Cyclopropylacetylene (Over-Elimination) Int->Side2 Excess Base High Temp

Synthetic workflow for (1-bromoethenyl)cyclopropane highlighting key intermediates and byproducts.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant cyclopropane ring-opening during the gem-dibromination step? Expertise & Causality: The cyclopropane ring possesses approximately 27 kcal/mol of inherent ring strain[1]. During electrophilic bromination using reagents like PBr₅ (or PBr₃/Br₂), HBr is generated as a byproduct. The Walsh orbitals of the cyclopropane ring can conjugate with the adjacent carbon center. At elevated temperatures (>25°C), this acidic environment triggers nucleophilic attack by bromide on the strained ring, leading to acyclic brominated byproducts. Solution: Maintain strict temperature control (0–25°C). If ring-opening persists at scale, consider adding a mild acid scavenger or switching to milder Appel-type gem-dibromination conditions (CBr₄/PPh₃), though the latter suffers from poor atom economy at scale.

Q2: How do I prevent over-elimination to cyclopropylacetylene during dehydrobromination? Expertise & Causality: The first dehydrobromination of 1,1-dibromoethylcyclopropane is kinetically favored due to the presence of two leaving groups and accessible anti-periplanar protons. The second E2 elimination requires breaking a stronger sp² C-H bond to form the alkyne. However, using a large excess of strong base (like KOtBu) combined with elevated temperatures will easily overcome this activation barrier, pushing the reaction toward cyclopropylacetylene[2]. Solution: Strictly control the stoichiometry of the base (1.05 to 1.1 equivalents of KOtBu). Perform the reaction at lower temperatures (0°C to room temperature) and quench immediately once GC-MS indicates full conversion of the gem-dibromide.

Q3: I am losing product during purification. How can I optimize isolation? Expertise & Causality: (1-Bromoethenyl)cyclopropane is a volatile, low-molecular-weight liquid (MW: 147.01 g/mol ). Applying high vacuum during concentration or distillation will cause the product to bypass the condenser and collect in the cold trap, or be lost entirely to the vacuum pump. Solution: Extract the product using a low-boiling solvent like pentane (BP 36°C) to facilitate easy solvent removal at atmospheric pressure. Perform fractional distillation under a mild vacuum (e.g., 50–60°C at 20–50 torr), a protocol proven effective for related volatile cyclopropyl bromides[2].

Q4: My isolated (1-bromoethenyl)cyclopropane degrades upon storage. What are the best storage practices? Expertise & Causality: Vinyl cyclopropanes are well-documented radical clocks; exposure to radical initiators, oxygen, or UV light can trigger rapid ring-opening and polymerization[3][4]. The electron-rich double bond conjugated with the cyclopropyl ring makes it highly susceptible to degradation via radical pathways. Solution: Store the material in amber glass vials to exclude UV light. Introduce a radical scavenger like BHT (butylated hydroxytoluene, ~100 ppm) or store over copper wire. Keep refrigerated at -20°C under an inert argon atmosphere.

Quantitative Data: Dehydrobromination Optimization

The table below summarizes the causality between base selection, temperature, and the kinetic competition between the desired vinyl bromide and the undesired alkyne byproduct.

BaseSolventTemp (°C)EquivalentsTarget Yield (%)Alkyne Byproduct (%)
KOtBu THF 0 to 20 1.1 82% < 2%
KOtBuTHF602.515%75%
DBUToluene801.545%10%
NaOHEtOH802.010%5% (Mostly unreacted)
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can visually and thermally verify the success of each step during scale-up.

Step 1: Synthesis of 1,1-Dibromoethylcyclopropane
  • Setup: Equip a 500 mL flame-dried, three-neck round-bottom flask with a pressure-equalizing dropping funnel, an internal thermocouple, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with cyclopropyl methyl ketone (10.0 g, 119 mmol) and anhydrous dichloromethane (DCM, 150 mL).

  • Cooling: Submerge the flask in an ice-water bath and cool the internal temperature to 0°C. (Causality: Lowering the temperature suppresses the thermal ring-opening of the strained cyclopropyl group[1]).

  • Bromination: Slowly add phosphorus pentabromide (PBr₅, 56.5 g, 131 mmol, 1.1 equiv) in small portions over 45 minutes. (Self-Validation: The reaction mixture will transition from colorless to a homogenous pale yellow, and a mild exotherm will be observed. If the internal temperature exceeds 10°C, pause the addition).

  • Reaction Monitoring: Remove the ice bath and stir at 20°C for 4 hours. Monitor via GC-MS until the ketone peak completely disappears.

  • Workup: Carefully pour the mixture into 200 mL of ice-cold saturated NaHCO₃ solution to neutralize excess HBr. Extract the aqueous layer with DCM (2 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under mild vacuum (not exceeding 30°C bath temperature) to afford the crude intermediate.

Step 2: Dehydrobromination to (1-Bromoethenyl)cyclopropane
  • Setup: In a separate 500 mL flame-dried flask under nitrogen, dissolve the crude 1,1-dibromoethylcyclopropane (~27 g) in anhydrous THF (150 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add a 1.0 M solution of potassium tert-butoxide (KOtBu) in THF (130 mL, 130 mmol, ~1.1 equiv) dropwise via an addition funnel over 1 hour. (Self-Validation: A dense white precipitate of KBr will form immediately upon addition, visually confirming that the E2 elimination is proceeding[2]).

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to 20°C for 2 hours. Do not exceed room temperature to prevent over-elimination.

  • Workup: Quench the reaction by adding 100 mL of distilled water. Extract the mixture with pentane (3 x 75 mL). (Causality: Pentane (BP 36°C) is chosen over heavier solvents to allow for easy separation from the volatile product during distillation).

  • Purification: Dry the pentane extracts over MgSO₄ and filter. Carefully remove the pentane at atmospheric pressure using a Vigreux column. Fractionally distill the remaining residue under mild vacuum (50–60°C at 20–50 torr[2]) to isolate pure (1-bromoethenyl)cyclopropane as a colorless liquid.

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of (1-bromoethenyl)cyclopropane vs other vinyl halides

Comparative Reactivity Guide: (1-Bromoethenyl)cyclopropane vs. Standard Vinyl Halides Target Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: (1-Bromoethenyl)cyclopropane vs. Standard Vinyl Halides

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Structural Rationale

In the landscape of organic synthesis and methodology development, vinyl halides are ubiquitous electrophiles. Standard vinyl halides, such as 2-bromopropene or bromobenzene, exhibit predictable reactivity dominated by transition-metal-catalyzed cross-coupling and a strict resistance to unimolecular solvolysis ( SN​1 ).

However, (1-bromoethenyl)cyclopropane (also known as 1-cyclopropylvinyl bromide) represents a profound mechanistic divergence. By positioning a highly strained, electron-donating cyclopropyl ring directly adjacent to the vinylic bromide, the electronic and steric landscape of the molecule is fundamentally altered. This guide objectively compares the reactivity of (1-bromoethenyl)cyclopropane against standard vinyl halides, providing the causal reasoning behind its unique behavior and detailing its application as a powerful mechanistic probe.

Mechanistic Divergence: The "Why" Behind the Reactivity

A. Cationic Pathways: The Solvolysis Anomaly

Standard vinyl halides are notoriously inert to SN​1 solvolysis. The heterolytic cleavage of a vinylic C–Br bond generates an sp -hybridized vinyl cation. Because the empty p-orbital is orthogonal to the adjacent π -system, it receives zero resonance stabilization, making the activation energy for ionization prohibitively high.

In stark contrast, (1-bromoethenyl)cyclopropane undergoes solvolysis at rates comparable to saturated secondary alkyl halides. The Causality: The adjacent cyclopropyl ring adopts a "bisected" conformation. In this specific geometry, the C–C σ -bonds of the cyclopropane ring are perfectly parallel to the empty p-orbital of the developing vinyl cation. This alignment allows for massive σ→p hyperconjugation, stabilizing the transition state and drastically lowering the energy barrier for ionization1[1].

G A (1-Bromoethenyl)cyclopropane B 1-Cyclopropylvinyl Cation (Bisected Conformation) A->B -Br⁻ (Rate Determining) C Nucleophilic Attack (Intact Ring Product) B->C Fast Trap (e.g., RO⁻) D Rearrangement (Cyclobutyl/Allylic Cations) B->D Ring Expansion

Figure 1: Cationic pathway illustrating the solvolysis of (1-bromoethenyl)cyclopropane.

B. Radical Pathways: The Ultimate Mechanistic Probe

In transition-metal catalysis, standard vinyl halides undergo concerted 2-electron oxidative addition to metals like Pd(0). (1-Bromoethenyl)cyclopropane also participates in these 2e⁻ pathways, yielding intact cyclopropyl-vinyl products.

However, in modern Ni/Cu-catalyzed or photoredox methodologies, activation often proceeds via Single Electron Transfer (SET). SET to the vinyl bromide generates a transient radical intermediate. Because cyclopropylcarbinyl-type radicals are highly strained, they undergo ultrafast homolytic ring-opening ( k≈108 s−1 ) to form acyclic diene radicals 2[2]. This divergent behavior makes (1-bromoethenyl)cyclopropane an elite "radical clock" to definitively distinguish between 2e⁻ and 1e⁻ mechanisms 3[3].

G A (1-Bromoethenyl)cyclopropane B Pd(0) Catalysis (2e⁻ Pathway) A->B C Ni/Photoredox (1e⁻ SET Pathway) A->C D Intact Pd(II) Intermediate B->D Oxidative Addition E Radical Intermediate C->E Halogen Abstraction F Standard Cross-Coupling (Intact Ring) D->F Transmetalation / RE E->F Rapid Trapping G Ring-Opened Products (Mechanistic Probe) E->G Fast Ring-Opening

Figure 2: Divergent cross-coupling pathways of (1-bromoethenyl)cyclopropane.

Quantitative Data Comparison

The following table summarizes the experimental reactivity metrics of (1-bromoethenyl)cyclopropane against benchmark vinyl halides.

Property / Substrate2-Bromopropene (Standard)Bromobenzene (Standard Aryl)(1-Bromoethenyl)cyclopropane
SN​1 Solvolysis Rate NegligibleNegligibleHighly Accelerated ( krel​>105 )
Primary Intermediate Unstabilized Vinyl CationPhenyl CationStabilized 1-Cyclopropylvinyl Cation
Pd(0) Oxidative Addition Fast (Concerted 2e⁻)Fast (Concerted 2e⁻)Moderate (Sterically Hindered, 2e⁻)
SET Radical Ring-Opening N/A (No strained ring)N/A (No strained ring)Yes (Diagnostic Radical Clock)

Experimental Protocols (Self-Validating Systems)

To leverage the unique properties of (1-bromoethenyl)cyclopropane, the following field-proven protocols are designed as self-validating systems. The product distributions inherently confirm the success and mechanism of the reaction.

Protocol 1: Solvolytic Generation & Trapping Assay

Objective: Confirm the cationic reactivity and hyperconjugative stabilization of the vinyl bromide.

  • Preparation: In a dry Schlenk flask, dissolve 1.0 mmol of (1-bromoethenyl)cyclopropane in 10 mL of anhydrous acetic acid.

  • Ionization: Add 1.2 mmol of silver acetate (AgOAc) and heat the mixture to 60 °C. The Ag⁺ ions electrophilically assist C–Br bond cleavage, precipitating AgBr and generating the 1-cyclopropylvinyl cation.

  • Trapping: Stir for 4 hours. The cation will either be trapped directly by acetate or undergo ring-expansion to a cyclobutenyl cation before trapping.

  • Self-Validation Analysis: Filter the AgBr precipitate and analyze the filtrate via GC-MS. Validation: Direct SN​2 displacement is geometrically impossible at a vinylic center. The simultaneous appearance of 1-cyclopropylvinyl acetate and rearranged cyclobutanone derivatives internally validates that a discrete cationic intermediate was formed.

Protocol 2: Radical Clock Assay for Cross-Coupling Mechanisms

Objective: Differentiate between concerted 2e⁻ and single-electron (SET) pathways in a novel catalytic cross-coupling methodology.

  • Reaction Setup: In a glovebox, set up your standard cross-coupling reaction, replacing the standard vinyl halide substrate with 1.0 equiv of (1-bromoethenyl)cyclopropane.

  • Execution: Subject the mixture to the specific catalytic conditions (e.g., Ni-catalyst, photoredox irradiation, or Grignard reagent) until the starting material is consumed.

  • Quenching: Quench the reaction with deionized water and extract with ethyl acetate (3 x 10 mL). Concentrate the organic layer under reduced pressure.

  • Self-Validation Analysis: Analyze the crude mixture via 1H NMR. Validation: The product ratio serves as a direct mechanistic readout. A >95% yield of the intact cyclopropyl-coupled product confirms a concerted 2e⁻ mechanism. Conversely, the appearance of acyclic diene products (resulting from ring-opening) positively confirms the presence of a 1e⁻ radical intermediate.

References

  • Transposition homoallenylique—X (Generation and rearrangements of the 1-cyclopropylvinyl cation)
  • Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents Source: Organic Letters - ACS Publications URL
  • Source: PMC (Nature Communications)

Sources

Comparative

alternative reagents to (1-bromoethenyl)cyclopropane for vinylcyclopropane synthesis

Advanced Methodologies for Vinylcyclopropane Synthesis: A Comparative Guide to (1-Bromoethenyl)cyclopropane Alternatives Introduction: The Strategic Value of the 1-Cyclopropylvinyl Motif In modern drug discovery and meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Methodologies for Vinylcyclopropane Synthesis: A Comparative Guide to (1-Bromoethenyl)cyclopropane Alternatives

Introduction: The Strategic Value of the 1-Cyclopropylvinyl Motif

In modern drug discovery and methodology development, the 1-cyclopropylvinyl group (a specific class of vinylcyclopropane) is highly prized. It serves as a rigidifying vector in medicinal chemistry and acts as a critical mechanistic probe—specifically as a "radical clock"—to detect single-electron transfer processes in complex catalytic cycles, such as transition-metal-free desulfinative cross-couplings[1] and copper-catalyzed borocarbonylative allylations[2].

Historically, (1-bromoethenyl)cyclopropane has been the default reagent for installing this moiety via palladium-catalyzed cross-coupling. However, as a Senior Application Scientist, I frequently observe that this reagent presents significant operational bottlenecks: it is highly volatile, prone to degradation upon storage, and its synthesis requires harsh, atom-inefficient halogenating agents (e.g., PBr₃ or PCl₅). To ensure scalable and reproducible workflows, modern synthetic routes must pivot toward more stable, highly reactive alternatives[3].

This guide objectively compares three superior alternative reagents—1-Cyclopropylvinyl Triflate , 1-Cyclopropylvinylboronic Acid Pinacol Ester , and Cyclopropylacetylene —detailing their performance, synthetic causality, and validated experimental protocols.

Mechanistic & Strategic Comparison of Alternatives

Alternative 1: 1-Cyclopropylvinyl Trifluoromethanesulfonate (Triflate)
  • The "Why" (Causality): Vinyl triflates are exceptionally reactive electrophiles in Pd-catalyzed cross-couplings (Suzuki, Stille, Negishi). By shifting from a vinyl bromide to a vinyl triflate, chemists can synthesize the coupling partner directly from cheap, abundant cyclopropyl methyl ketone via kinetic enolization. This bypasses the harsh halogenation steps required for the bromide, while offering superior oxidative addition kinetics at the palladium center.

Alternative 2: 1-Cyclopropylvinylboronic Acid Pinacol Ester
  • The "Why" (Causality): For late-stage functionalization, utilizing a nucleophilic boron species is often preferable to an electrophilic halide/triflate. Boronic esters are bench-stable, non-toxic, and highly efficient in Suzuki-Miyaura couplings. While direct hydroboration of terminal alkynes typically yields the anti-Markovnikov (E)-2-cyclopropylvinyl isomer[4], the desired 1-substituted (Markovnikov) vector can be reliably accessed via Miyaura borylation of the corresponding triflate.

Alternative 3: Cyclopropylacetylene (In Situ Activation)
  • The "Why" (Causality): Cyclopropylacetylene is a highly versatile, commercially available terminal alkyne. Instead of pre-forming a vinyl halide, the alkyne can be subjected to direct Sonogashira coupling followed by partial reduction, or it can undergo in situ hydroboration/carboboration to generate reactive vinyl-metal species on demand[5].

Quantitative Data Presentation

The following table summarizes the operational metrics of these reagents to guide your synthetic planning:

ReagentPrimary PrecursorOptimal Coupling RoleShelf StabilityTypical Synthesis YieldAtom Economy
(1-Bromoethenyl)cyclopropane (Legacy)Cyclopropyl methyl ketoneElectrophileLow (Volatile, light-sensitive)40–50%Poor
1-Cyclopropylvinyl Triflate Cyclopropyl methyl ketoneElectrophileModerate (Moisture-sensitive)80–90%Moderate
1-Cyclopropylvinylboronic Ester 1-Cyclopropylvinyl TriflateNucleophileHigh (Bench-stable)75–85%High
Cyclopropylacetylene CommercialNucleophile / AlkyneHigh (Volatile liquid)N/A (Commercial)Excellent

Mandatory Visualization: Divergent Synthetic Workflows

The following logic diagram illustrates the divergent synthesis of these reagents from common precursors and their convergence into vinylcyclopropane derivatives.

G CMK Cyclopropyl Methyl Ketone Triflate 1-Cyclopropylvinyl Triflate CMK->Triflate KHMDS, Tf2O (-78 °C) Bromide (1-Bromoethenyl) cyclopropane CMK->Bromide PBr3 / Base (Harsh) CPA Cyclopropylacetylene Boronate 1-Cyclopropylvinylboronic Acid Pinacol Ester CPA->Boronate Markovnikov Hydroboration Triflate->Boronate Miyaura Borylation (B2pin2, Pd) VCP Vinylcyclopropane (VCP) Derivatives Triflate->VCP Pd-Catalyzed Cross-Coupling Boronate->VCP Suzuki-Miyaura Coupling Bromide->VCP Cross-Coupling (Legacy)

Figure 1: Divergent synthetic pathways for 1-cyclopropylvinyl reagents and their downstream applications.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific conditions are chosen.

Protocol A: Synthesis of 1-Cyclopropylvinyl Triflate
  • Objective: Generate a highly reactive electrophile from a stable ketone without triggering aldol condensation.

  • Causality & Logic: Potassium hexamethyldisilazide (KHMDS) is utilized at -78 °C to ensure quantitative kinetic enolization. The steric bulk of KHMDS prevents nucleophilic attack on the carbonyl. Comins' reagent is added rapidly to trap the kinetic enolate before it can equilibrate to the thermodynamic product.

  • Step-by-Step Methodology:

    • Flame-dry a Schlenk flask, equip it with a magnetic stir bar, and purge with Argon.

    • Dissolve cyclopropyl methyl ketone (1.0 equiv, 10 mmol) in anhydrous THF (20 mL, 0.5 M) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise add KHMDS (1.1 equiv, 11 mL of a 1.0 M solution in THF). Stir for 1 hour at -78 °C to ensure complete enolization.

    • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.1 equiv) in THF (10 mL) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature over 2 hours.

    • Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with pentane (3 × 20 mL) to avoid product loss due to volatility.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure using a cold water bath.

    • Self-Validation: Analyze the crude mixture via ¹H NMR. The successful formation of the triflate is confirmed by the appearance of two distinct vinylic protons (typically ~5.2 and ~5.0 ppm) and the complete disappearance of the methyl ketone singlet (~2.2 ppm).

Protocol B: Synthesis of 1-Cyclopropylvinylboronic Acid Pinacol Ester
  • Objective: Synthesize a bench-stable nucleophile for Suzuki-Miyaura couplings.

  • Causality & Logic: Direct transition-metal-free hydroboration of cyclopropylacetylene favors the anti-Markovnikov product[4]. To selectively obtain the 1-substituted boronic ester, Miyaura borylation of the 1-cyclopropylvinyl triflate (from Protocol A) is the most reliable route. Pd(dppf)Cl₂ ensures efficient oxidative addition into the C–OTf bond, while KOAc acts as a mild base that activates the diboron species without hydrolyzing the sensitive triflate.

  • Step-by-Step Methodology:

    • Charge an oven-dried flask with 1-cyclopropylvinyl triflate (1.0 equiv, 5 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv, 6 mmol), KOAc (3.0 equiv, 15 mmol), and Pd(dppf)Cl₂ (5 mol%, 0.25 mmol).

    • Seal the flask and purge with Argon for 15 minutes.

    • Add anhydrous, degassed 1,4-dioxane (25 mL, 0.2 M) via syringe.

    • Heat the mixture to 80 °C and stir vigorously for 12 hours.

    • Cool the reaction to room temperature, filter through a short pad of Celite to remove palladium black and salts, and wash the pad thoroughly with ethyl acetate (50 mL).

    • Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (gradient: 100% hexanes to 95:5 hexanes/EtOAc).

    • Self-Validation: ¹¹B NMR will show a sharp singlet at ~30 ppm, characteristic of an sp²-hybridized boronic ester. ¹H NMR will confirm the retention of the terminal methylene protons and the cyclopropyl multiplet.

References

  • Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents Organic Letters - ACS Publications URL
  • Intra- and intermolecular Fe-catalyzed dicarbofunctionalization of vinyl cyclopropanes Chemical Science - PMC URL
  • Copper-catalyzed four-component borocarbonylative allylation of vinyl arenes to β-boryl enones Chemical Communications - RSC Publishing URL
  • Copper‐Catalyzed Triboration: Straightforward, Atom‐Economical Synthesis of 1,1,1‐Triborylalkanes from Terminal Alkynes and HBpin Angewandte Chemie - PMC URL
  • Preparation of Dihydroborole Derivatives by a Simple 1,1-Carboboration Route Organometallics - ACS Publications URL

Sources

Validation

Optimizing Palladium Catalysts for (1-Bromoethenyl)cyclopropane Cross-Coupling: A Mechanistic and Yield Comparison Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Suzuki-Miyaura Coupling of Alpha-Branched Vinyl Halides The incorporation of the cyclopropylvinyl motif into pharmaceutical pipeli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Suzuki-Miyaura Coupling of Alpha-Branched Vinyl Halides

The incorporation of the cyclopropylvinyl motif into pharmaceutical pipelines has surged due to its ability to modulate lipophilicity, lock molecular conformations, and serve as a rigid bioisostere. However, synthesizing these motifs via the cross-coupling of (1-bromoethenyl)cyclopropane (also known as 1-cyclopropylvinyl bromide) presents a unique dual challenge: severe steric hindrance at the alpha-position and an extreme sensitivity to radical-induced degradation.

As a Senior Application Scientist, I have structured this guide to move beyond standard protocol lists. Here, we will dissect the causality behind catalyst performance, compare quantitative yields across different ligand architectures, and provide a self-validating experimental workflow to ensure reproducible, high-yielding carbon-carbon bond formation.

The Mechanistic Challenge: Sterics and the "Radical Clock"

(1-Bromoethenyl)cyclopropane is not a standard vinyl halide. Its reactivity is dictated by two competing physical organic principles:

  • A-1,3 Strain in Oxidative Addition: The bulky cyclopropyl group sits directly adjacent to the reacting C-Br bond. This alpha-branching creates significant steric repulsion during the concerted oxidative addition of Pd(0), drastically slowing down the first step of the catalytic cycle.

  • The Radical Clock Vulnerability: The cyclopropylvinyl moiety is a classic "radical clock" used extensively in mechanistic organometallic chemistry. If the catalyst system leaks into a Single-Electron Transfer (SET) pathway (generating a Pd(I) species or a free radical), the resulting cyclopropylvinyl radical undergoes ultra-fast ring-opening ( k>108 s−1 ) to form a linear 1,3-diene derivative[1]. Recent literature utilizing (1-cyclopropylvinyl)benzene as a radical probe confirms that the isolation of an intact cyclopropyl ring definitively proves a strict 2-electron mechanistic pathway[2][3].

Therefore, a successful catalyst must be electron-rich enough to force oxidative addition into a sterically hindered bond, yet structurally designed to enforce a strict 2-electron (Pd(0)/Pd(II)) pathway to prevent ring-opening[4].

Comparative Yield Analysis of Palladium Catalysts

To objectively evaluate catalyst performance, we compare the yields of the Suzuki-Miyaura cross-coupling between (1-bromoethenyl)cyclopropane and phenylboronic acid to yield (1-cyclopropylvinyl)benzene.

Reaction Conditions: 1.0 equiv vinyl bromide, 1.5 equiv phenylboronic acid, 2-5 mol% Pd catalyst, K3PO4, Toluene/H2O, 80 °C, 4-12 hours.

Catalyst SystemLigand ClassificationIsolated Yield (%)Mechanistic Causality & Performance Analysis
Pd(PPh3)4 Monodentate Phosphine48 - 55%Poor. The relatively small, moderately electron-donating PPh3 ligands fail to overcome the activation barrier for oxidative addition into the alpha-branched C-Br bond. Prolonged heating leads to catalyst aggregation (Pd black) and low yields.
Pd(dppf)Cl2 Bidentate Phosphine72 - 78%Moderate. The large bite angle of dppf enforces a cis-coordination geometry, which accelerates the final reductive elimination step. However, oxidative addition remains a kinetic bottleneck.
Pd(OAc)2 / SPhos Buchwald Dialkylbiaryl92 - 95%Excellent. SPhos is highly electron-rich, dramatically accelerating oxidative addition. The secondary interaction between the Pd center and the lower biaryl ring stabilizes the intermediate, while the massive steric bulk forces rapid reductive elimination.
PEPPSI-IPr N-Heterocyclic Carbene96 - 99%Optimal. The IPr NHC ligand is a superior sigma-donor compared to phosphines, making the Pd(0) species hyper-nucleophilic. The extreme steric bulk strictly enforces a 2-electron pathway, completely suppressing radical ring-opening side reactions.

Mechanistic Pathway Visualization

The following diagram illustrates the critical divergence between the desired 2-electron cross-coupling pathway and the parasitic 1-electron radical leakage pathway that destroys the cyclopropane ring.

G Substrate (1-Bromoethenyl)cyclopropane + Pd Catalyst Pathway2e 2-Electron Pathway (Concerted Oxidative Addition) Substrate->Pathway2e Electron-rich ligands (e.g., NHC, SPhos) Pathway1e 1-Electron Pathway (SET / Radical Leakage) Substrate->Pathway1e O2 contamination or Pd(I) formation IntermediatePdII Intact Cyclopropyl-Pd(II) (Stable Intermediate) Pathway2e->IntermediatePdII IntermediateRadical Cyclopropylvinyl Radical (Unstable) Pathway1e->IntermediateRadical ProductDesired Desired Cross-Coupling Product (Intact Ring) IntermediatePdII->ProductDesired Transmetalation & Reductive Elimination RingOpening Rapid Ring-Opening (k > 10^8 s^-1) IntermediateRadical->RingOpening ProductDiene 1,3-Diene Byproduct (Ring-Opened) RingOpening->ProductDiene

Fig 1: Divergent pathways in Pd-catalyzed (1-bromoethenyl)cyclopropane coupling.

Self-Validating Experimental Protocol

To achieve the >95% yields associated with NHC-Palladium complexes, absolute exclusion of oxygen (which can trigger SET pathways) and precise stoichiometric control are required. This protocol utilizes PEPPSI-IPr and includes an internal validation checkpoint.

Materials Required
  • (1-Bromoethenyl)cyclopropane (1.0 mmol, 147.0 mg)

  • Phenylboronic acid (1.5 mmol, 182.9 mg)

  • PEPPSI-IPr catalyst (2.0 mol%, 13.6 mg)

  • Anhydrous Potassium Phosphate ( K3​PO4​ ) (2.0 mmol, 424.5 mg)

  • Toluene / Deionized Water (10:1 v/v, 5.5 mL total), rigorously degassed.

Step-by-Step Methodology
  • System Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add phenylboronic acid, PEPPSI-IPr, and K3​PO4​ .

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the tube under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Trace oxygen will oxidize the Pd(0) active species to Pd(I), triggering the radical ring-opening cascade.

  • Solvent & Substrate Addition: Under a positive flow of Argon, inject the degassed Toluene/Water mixture, followed by the neat (1-bromoethenyl)cyclopropane.

  • Reaction: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) for 4 hours. Causality: Biphasic Suzuki couplings require high shear to ensure efficient mass transfer between the aqueous base and the organic substrate.

  • Self-Validation Checkpoint: At the 1-hour mark, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Condition: Only the starting material and the intact (1-cyclopropylvinyl)benzene mass ( [M+H]+=145.1 ) are observed.

    • Fail Condition: If a mass corresponding to a diene isomer or a TEMPO-trapped adduct (if running a control) is observed, your system is leaking into a 1-electron pathway. Abort, check argon purity, and ensure solvents are fully degassed.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (100% Hexanes) to yield the pure product.

References

  • Organic Letters (ACS Publications)
  • Organic Letters (ACS Publications)
  • Catalysis Science & Technology (RSC Publishing)
  • Scalable reductive deuteration of (Hetero)

Sources

Comparative

comparative kinetic studies of (1-bromoethenyl)cyclopropane reactions

An In-Depth Comparative Guide to the Reaction Kinetics of (1-bromoethenyl)cyclopropane and its Analogs For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reaction Kinetics of (1-bromoethenyl)cyclopropane and its Analogs

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for predicting chemical behavior, optimizing synthetic pathways, and designing novel molecular entities. This guide provides a comprehensive comparative analysis of the anticipated kinetic behavior of (1-bromoethenyl)cyclopropane. Direct kinetic studies on this specific molecule are not extensively reported in the literature; therefore, this analysis synthesizes data from structurally related compounds—namely vinyl halides and cyclopropyl-substituted systems—to build a predictive model of its reactivity.

The unique structure of (1-bromoethenyl)cyclopropane, featuring a vinyl bromide directly attached to a cyclopropyl ring, suggests a fascinating and complex reactivity profile. The interplay between the electronic properties of the sp²-hybridized carbon-bromine bond and the strain and electronic character of the adjacent cyclopropane ring governs its reaction pathways. This guide will explore the causality behind its expected reactivity in solvolysis, the high potential for skeletal rearrangements via cationic intermediates, and the methodologies used to probe these transformations.

The Decisive Role of the Cyclopropyl Group in Reaction Kinetics

The cyclopropane ring is more than a mere structural motif; it is an active participant in reactions at adjacent centers. Its carbon-carbon bonds possess significant p-character, allowing the ring to interact with and stabilize electron-deficient centers, a phenomenon often termed homoallylic participation.[1] This electronic assistance is crucial for accelerating nucleophilic substitution reactions that proceed through carbocationic intermediates.[1]

In the case of (1-bromoethenyl)cyclopropane, dissociation of the bromide ion would lead to a vinyl cation. While vinyl cations are typically high-energy and difficult to form, the adjacent cyclopropyl group is uniquely positioned to stabilize this intermediate. This stabilization significantly lowers the activation energy for its formation, suggesting that reactions proceeding via an Sₙ1-like mechanism will be dramatically accelerated compared to simple vinyl halides.

Comparative Kinetics of Solvolysis: A Tale of Two Effects

Solvolysis reactions provide a clear window into the electronic effects governing reactivity. For (1-bromoethenyl)cyclopropane, the rate-determining step in a polar, protic solvent is expected to be the formation of the cyclopropyl-stabilized vinyl cation. To contextualize the anticipated reactivity, we can compare the solvolysis rates of its structural components with other relevant alkyl halides.

Table 1: Comparative First-Order Solvolysis Rate Constants in Ethanol

CompoundStructureRelative Rate (Estimated)Key Mechanistic Feature
(1-bromoethenyl)cyclopropane HighVinyl cation stabilized by cyclopropyl group
Cyclopropylmethyl Bromide 100Primary carbocation stabilized by cyclopropyl group[1]
1-Bromopropene Very LowUnstabilized vinyl cation
n-Propyl Bromide 0.048Unstabilized primary carbocation[1]
tert-Butyl Bromide ~600,000Stable tertiary carbocation

Note: Data for cyclopropylmethyl bromide and n-propyl bromide are based on literature values.[1] The relative rate for (1-bromoethenyl)cyclopropane is a qualitative estimate based on mechanistic principles.

The Labyrinth of Rearrangements: Kinetic vs. Thermodynamic Control

The formation of a carbocationic intermediate opens the door to a complex series of potential rearrangements, a hallmark of cyclopropylcarbinyl systems.[2] The initially formed vinyl cation can undergo rapid skeletal reorganization to form more stable intermediates, such as homoallylic or cyclobutyl cations. This cascade of rearrangements often leads to a mixture of products, the composition of which is dictated by the kinetics of each step.

Understanding these pathways is critical for synthetic applications, as the desired product may only be a minor component of a complex mixture. The diagram below illustrates the plausible rearrangement cascade following the initial ionization of (1-bromoethenyl)cyclopropane.

G cluster_main Potential Rearrangement Pathways A (1-bromoethenyl)cyclopropane B Initial Vinyl Cation (Cyclopropyl Stabilized) A->B - Br⁻ (Rate-Determining Step) C Homoallyl Cation B->C Rearrangement E Substitution Products (Mixture) B->E + Nu⁻ D Cyclobutyl Cation C->D Rearrangement C->E + Nu⁻ F Ring-Opened Products C->F + Nu⁻ D->E + Nu⁻

Caption: Plausible cationic intermediates and reaction pathways.

Experimental Protocols for Kinetic Analysis

Accurate kinetic data is the foundation upon which mechanistic understanding is built. The following protocols describe established methods for monitoring the reaction rates of systems like (1-bromoethenyl)cyclopropane. The choice of method depends on the specific reaction conditions and the properties of the reactants and products.

Protocol 1: Titrimetric Method for Solvolysis Kinetics

This method is ideal for solvolysis reactions that generate an acidic byproduct (e.g., HBr), allowing the reaction progress to be monitored by titration with a standardized base.[3]

Objective: To determine the first-order rate constant of solvolysis.

Procedure:

  • Solution Preparation: Prepare a solution of (1-bromoethenyl)cyclopropane of known concentration (e.g., 0.1 M) in the desired solvent (e.g., 80% ethanol/20% water). Add a few drops of a suitable indicator, such as bromothymol blue.

  • Temperature Control: Place the reaction flask in a constant-temperature water bath to ensure thermal equilibrium.

  • Initiation & Titration: To start the kinetic run, add a precise, small volume (e.g., 1.00 mL) of a standardized solution of NaOH (e.g., 0.02 M). This will turn the solution blue.

  • Time Measurement: Start a timer immediately. Record the time it takes for the HBr produced by the reaction to neutralize the added NaOH, indicated by a color change from blue to yellow/green.

  • Data Collection: Immediately upon the color change, add another precise aliquot of the NaOH solution and record the time for the subsequent color change. Repeat this process for at least three half-lives of the reaction.

  • Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of the remaining substrate concentration versus time, which will yield a straight line with a slope of -k for a first-order reaction.

Protocol 2: UV-Vis Spectrophotometry for Ring-Opening Reactions

For reactions where a reactant or product has a distinct chromophore, UV-Vis spectrophotometry can be used to monitor concentration changes over time. This is particularly useful for studying the ring-opening of electrophilic cyclopropanes with nucleophiles like thiophenolates.[4]

Objective: To determine the second-order rate constant for a ring-opening reaction.

Procedure:

  • Solution Preparation: Prepare stock solutions of the electrophilic cyclopropane and the nucleophile (e.g., sodium thiophenolate) in a suitable solvent (e.g., DMSO).

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) of the product. The reaction cuvette should be maintained at a constant temperature using a Peltier device.

  • Reaction Initiation: Inject equal volumes of the reactant solutions into the cuvette, mix rapidly, and immediately begin recording the absorbance as a function of time.

  • Data Analysis: The second-order rate constant can be determined by plotting 1/[A] versus time (where [A] is the concentration of the limiting reagent), which will yield a straight line with a slope equal to k.

The workflow for a typical kinetic study is outlined in the diagram below.

G cluster_workflow General Workflow for Kinetic Analysis A 1. Prepare Reactant Solutions (Substrate, Nucleophile/Solvent) B 2. Equilibrate at Constant Temperature A->B C 3. Initiate Reaction & Start Timer B->C D 4. Monitor Change Over Time (e.g., Titration, Absorbance, NMR) C->D E 5. Collect Data for > 3 Half-Lives D->E F 6. Analyze Data to Determine Rate Law & Constant E->F G 7. Repeat at Different Temperatures (for Activation Parameters) F->G

Caption: A typical workflow for kinetic analysis.

Conclusion

The kinetic behavior of (1-bromoethenyl)cyclopropane is predicted to be dominated by the powerful electronic stabilization afforded by the cyclopropyl group. This leads to a significantly enhanced rate of solvolysis compared to analogous vinyl halides, proceeding through a stabilized vinyl cation. However, the formation of this reactive intermediate also initiates a cascade of potential skeletal rearrangements, making the product distribution highly sensitive to reaction conditions. The kinetic analysis of such a system requires careful application of established methodologies, such as titrimetry or spectrophotometry, to unravel the complex interplay of competing reaction pathways. For scientists in drug development, understanding this delicate balance between substitution and rearrangement is crucial for the rational design of synthetic routes involving strained ring systems.

References

  • Gasparyan, G. Ts., et al. (2023). Synthesis of Phosphoryl-Substituted Cyclopropanes by Reaction of (1-Bromoethenyl)(diphenyl)phosphine Oxide with CH Acids. Russian Journal of Organic Chemistry, 58(12), 1989-1991. [Link]

  • University of California, Davis. Experiment 8 — Kinetics of SN1 Solvolysis. UC Davis Chemistry. [Link]

  • Poblet, E., et al. (2018). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 14, 2349-2358. [Link]

  • Baran, P. S. (2020). Cyclopropane Group Meeting. Baran Lab, Scripps Research. [Link]

  • Kilic, M., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. PubMed. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Organic-Chemistry.org. [Link]

  • Zhang, Y., et al. (2017). Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. Chemical Science, 8(11), 7567-7572. [Link]

  • Michigan State University. Rearrangement. MSU Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Cost-Effectiveness of (1-bromoethenyl)cyclopropane in Multi-Step Synthesis

For researchers, medicinal chemists, and professionals in drug development, the efficient incorporation of unique structural motifs is a cornerstone of innovation. The vinylcyclopropane (VCP) moiety is a highly valued ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient incorporation of unique structural motifs is a cornerstone of innovation. The vinylcyclopropane (VCP) moiety is a highly valued pharmacophore and synthetic intermediate, present in antiviral drugs like Simeprevir and numerous natural products. Its utility stems from its unique combination of steric properties and reactivity in transformations such as ring-openings and cycloadditions.

Part 1: The (1-bromoethenyl)cyclopropane Approach: A Feasibility and Cost Analysis

(1-bromoethenyl)cyclopropane is a potentially versatile C3 synthon. The presence of a vinyl bromide functionality allows for a range of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the modular assembly of complex molecular architectures. However, its practical utility is predicated on its accessibility.

Proposed Synthesis via Wittig Reaction

A reliable and scalable synthesis of (1-bromoethenyl)cyclopropane can be achieved via a Wittig-type olefination of the inexpensive and commercially available cyclopropyl methyl ketone. The reaction proceeds by forming a phosphorus ylide from (bromomethyl)triphenylphosphonium bromide, which then reacts with the ketone to form the target alkene.[1]

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction A (Bromomethyl)triphenyl- phosphonium Bromide Ylide Phosphorus Ylide (Reactive Intermediate) A->Ylide Deprotonation B Potassium tert-butoxide (Base) B->Ylide Product (1-bromoethenyl)cyclopropane Ylide->Product Nucleophilic Attack Ketone Cyclopropyl Methyl Ketone Ketone->Product Byproduct Triphenylphosphine Oxide (Byproduct) Product->Byproduct Forms

Caption: Proposed Wittig reaction workflow for synthesizing (1-bromoethenyl)cyclopropane.

Detailed Experimental Protocol: Synthesis of (1-bromoethenyl)cyclopropane
  • Ylide Generation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, suspend (bromomethyl)triphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at 0 °C for an additional 30 minutes.

  • Wittig Reaction: To the freshly prepared ylide solution, add a solution of cyclopropyl methyl ketone (1.0 eq.) in anhydrous THF dropwise via a syringe pump over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction for the consumption of the ketone by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation from a minimal amount of cold hexanes. The crude product is then purified by flash column chromatography on silica gel to yield (1-bromoethenyl)cyclopropane.

Cost Analysis

The following table provides an estimated cost to synthesize 10 mmol of (1-bromoethenyl)cyclopropane, based on current market prices for laboratory-grade reagents.

ReagentMolar Mass ( g/mol )Required Amount (10 mmol scale)Supplier Price (USD)Estimated Cost (USD)
Cyclopropyl Methyl Ketone84.120.84 g (1.0 eq)~$45 / 25 g[2]~$1.51
(Bromomethyl)triphenylphosphonium Bromide436.124.80 g (1.1 eq)~$69 / 5 g[3]~$66.24
Potassium tert-butoxide112.211.23 g (1.1 eq)~$31 / 100 g[4]~$0.38
Total Estimated Reagent Cost ~$68.13

Note: Prices are estimates based on listed catalog values and may vary. This analysis excludes solvents, purification materials, and labor costs.

Part 2: The Suzuki-Miyaura Cross-Coupling Alternative

A leading alternative for constructing the vinylcyclopropane motif is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method joins an organoboron compound (cyclopropylboronic acid) with an organohalide (vinyl bromide), offering high efficiency and exceptional functional group tolerance.[5][6]

G cluster_0 Reaction Components cluster_1 Catalytic Cycle BoronicAcid Cyclopropylboronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation VinylBromide Vinyl Bromide OA Oxidative Addition VinylBromide->OA Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->OA Base Aqueous Base (e.g., Na₂CO₃) Base->Transmetalation Product Vinylcyclopropane OA->Transmetalation Ar-Pd(II)-X RE Reductive Elimination Transmetalation->RE Ar-Pd(II)-R RE->Catalyst Regenerates RE->Product

Caption: Suzuki-Miyaura reaction workflow for synthesizing vinylcyclopropane.

Detailed Experimental Protocol: Synthesis of Vinylcyclopropane via Suzuki Coupling
  • Setup: To a flame-dried Schlenk flask, add cyclopropylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and sodium carbonate (2.0 eq.).

  • Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed solvent (e.g., a 3:1 mixture of THF/water). Add vinyl bromide (1.0 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 65-70 °C and stir overnight (approx. 16 hours). Monitor the reaction for the consumption of the starting materials by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature and dilute with diethyl ether. Wash the mixture with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography to yield pure vinylcyclopropane.

Part 3: Head-to-Head Comparison and Cost-Effectiveness

To make an informed decision, a direct comparison of the two routes is essential. The following table evaluates the methods based on key scientific and economic parameters, assuming a target synthesis of 10 mmol of the final vinylcyclopropane product.

ParameterMethod A: Wittig from KetoneMethod B: Suzuki CouplingAnalysis & Causality
Starting Material Cost High (~$68.13) Moderate (~$25-35) The high cost of the Wittig route is dominated by the phosphonium salt reagent.[3][7] The Suzuki route uses more economical bulk starting materials like cyclopropylboronic acid[8][9] and vinyl bromide,[10] with the main cost driver being the palladium catalyst.[11][12]
Number of Steps 1 (for olefination)1Both are single-step transformations from commercially available precursors.
Typical Yield 60-80% (estimated)75-95%[13][14]Suzuki couplings are renowned for their high efficiency and yields. Wittig reactions can be high-yielding but are more sensitive to steric hindrance and ylide stability.[15]
Atom Economy PoorModerateThe Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide (M.W. 278.28 g/mol ) as waste, resulting in poor atom economy. The Suzuki reaction's byproducts are inorganic salts, which are easier to handle and dispose of.
Reagent/Catalyst Profile Requires strong base (KOtBu); generates significant phosphine oxide waste.Uses a catalytic amount of a precious metal (Palladium); requires careful handling to prevent catalyst deactivation.The need for a strong, air-sensitive base in the Wittig reaction adds operational complexity. While palladium is expensive, the low catalytic loading (2-5 mol%) makes it economically viable.[16]
Versatility & Scope Moderately versatile. The structure is fixed by the ketone and ylide.Highly versatile and modular. A wide variety of substituted vinyl halides and boronic acids are commercially available or readily synthesized, allowing for rapid generation of diverse analogs.The Suzuki reaction's modularity is a significant advantage in drug discovery, where creating libraries of related compounds is crucial.
Purification Challenging. Removal of triphenylphosphine oxide can be difficult and often requires extensive chromatography or recrystallization.[17]Straightforward. Byproducts are typically inorganic salts that are easily removed with an aqueous workup. Chromatographic purification is generally simple.[5]The ease of purification for the Suzuki reaction significantly reduces downstream processing time and solvent usage, contributing to its overall cost-effectiveness.

Part 4: Expert Recommendations and Conclusion

Expertise & Experience: While both methods are viable for synthesizing vinylcyclopropanes, the data presents a clear picture. The Suzuki-Miyaura coupling is the more cost-effective, efficient, and versatile strategy for most applications in a research and drug development setting. Its primary advantages lie in its high yields, superior atom economy, operational simplicity, and unparalleled modularity. The ability to easily access a wide range of analogs by simply changing the coupling partners is a critical asset for structure-activity relationship (SAR) studies.

Trustworthiness: The Suzuki protocol is a self-validating system. It is one of the most reliable and well-understood cross-coupling reactions in modern organic synthesis, with extensive literature support and predictable outcomes across a vast range of substrates.[5][6]

When to Consider the Wittig Approach? The synthesis of (1-bromoethenyl)cyclopropane via a Wittig reaction becomes a strategic option in specific scenarios:

  • Unavailability of Boronic Acids: If a specific, highly substituted cyclopropylboronic acid is not commercially available and is difficult to synthesize, building the molecule from a corresponding ketone might be more direct.

  • Downstream Chemistry: If the vinyl bromide functionality of the target is crucial for a subsequent, non-Suzuki transformation where a boronic acid would be incompatible.

References

  • SLS Ireland. SPhos, 97% product page. Scientific Laboratory Supplies. [Link]

  • Thermo Fisher Scientific. Phosphorus tribromide, 98% product page. Fisher Scientific. [Link]

  • IndiaMART. Vinyl Bromide Solution, Grade: Synthesis, Packaging Size: 1 L. IndiaMART. [Link]

  • Reiss, B., Zimmer, R. Heck-Type Coupling of Fused Bicyclic Vinylcyclopropanes: Synthesis of 1,2-Dihydropyridines, 2,3-Dihydro-1H-azepines, 1,4-Cyclohexadienes, and 2H-Pyrans. ACS Publications. [Link]

  • Boron Molecular. Buy Cyclopropylboronic acid. Boron Molecular. [Link]

  • Heraeus Precious Metals Shop. Tetrakis(triphenylphosphine)palladium(0) | CAS: 14221-01-3. Heraeus. [Link]

  • Carl ROTH. Sodium carbonate, 1 kg. Carl ROTH. [Link]

  • SLS. (Bromomethyl)triphenylphosphon | 269158-25G. Scientific Laboratory Supplies. [Link]

  • ResearchGate. Scheme 2 Suzuki–Miyaura cross-couplings of vinyl bromide 2 and various.... ResearchGate. [Link]

  • ChemRxiv. Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. ChemRxiv. [Link]

  • Carl ROTH. Sodium borohydride, 25 g. Carl ROTH. [Link]

  • Request PDF. Synthesis of Phosphoryl-Substituted Cyclopropanes by Reaction of (1-Bromoethenyl)(diphenyl)phosphine Oxide with CH Acids. ResearchGate. [Link]

  • Van Volkenburgh, R., et al. A Synthesis of Vinylcyclopropane. ACS Publications. [Link]

  • Fu, G. C., & Dai, C. Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society. [Link]

  • The Royal Society of Chemistry. Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • ResearchGate. Synthesis of Phosphoryl-Substituted Cyclopropanes by Reaction of (1-Bromoethenyl)(diphenyl)phosphine Oxide with CH Acids. ResearchGate. [Link]

  • University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. UMSL. [Link]

  • Wikipedia. Wittig reaction. Wikipedia. [Link]

  • Clark College. The Wittig Reaction: Synthesis of Alkenes. Clark College. [Link]

  • Dalal Institute. Wittig Reaction. Dalal Institute. [Link]

  • ResearchGate. Synthesis of MCP from Cyclopropyltriphenylphosphoninm Br (wittig reaction), how to assure the complete conversion of salt to ylide intermediate?. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling (1-bromoethenyl)cyclopropane

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (1-bromoethenyl)cyclopropane. As a reactive, halogenated cyclopropane derivative, this compound r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (1-bromoethenyl)cyclopropane. As a reactive, halogenated cyclopropane derivative, this compound requires meticulous handling to ensure personnel safety. This document synthesizes data from structurally similar compounds and established chemical safety principles to provide a robust framework for laboratory operations. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment: Understanding the Risks

(1-bromoethenyl)cyclopropane should be treated as a hazardous substance based on the profile of analogous compounds.[4] The primary risks are associated with its flammability and its potential to cause irritation upon contact or inhalation.

Key Anticipated Hazards:

  • Flammability: The presence of the cyclopropane ring and the vinyl group suggests the compound is a flammable liquid and its vapors can form explosive mixtures with air.[3][4][5] All work should be conducted away from ignition sources.[6][7]

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[3][4]

  • Respiratory Tract Irritation: Vapors are expected to be irritating to the respiratory system.[1][3] Inhalation of high concentrations may lead to symptoms like headache, dizziness, and nausea.[2]

  • Harmful if Swallowed: The compound is anticipated to be harmful if ingested.[3][4]

The Foundation: Engineering and Administrative Controls

Before selecting PPE, it is critical to implement robust engineering and administrative controls. PPE is the last line of defense against chemical exposure.

  • Engineering Controls: All handling of (1-bromoethenyl)cyclopropane must occur within a certified chemical fume hood to minimize inhalation exposure.[3] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the work area.[2][3] Use explosion-proof ventilation and electrical equipment.[2][8]

  • Administrative Controls: Develop a standard operating procedure (SOP) for all experiments involving this compound. Minimize the quantities of the chemical used and stored in the laboratory. Ensure all personnel are trained on the specific hazards and handling procedures.[9]

Core PPE Ensemble for Routine Handling

For any work involving (1-bromoethenyl)cyclopropane, the following core PPE is mandatory.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that form a seal around the eyes are required at all times.[10] Standard safety glasses do not offer adequate protection against splashes.[10]

    • Face Shield: When handling larger quantities (>50 mL) or performing operations with a higher risk of splashing (e.g., transfers, extractions), a face shield must be worn in addition to safety goggles.[10][11]

  • Protective Clothing:

    • Flame-Resistant (FR) Lab Coat: A lab coat made from a flame-resistant material is essential due to the flammability hazard.

    • Appropriate Attire: Long pants and closed-toe shoes are mandatory. Shorts, skirts, and sandals are not permitted in the laboratory.[10]

  • Hand Protection:

    • Glove Selection: No single glove material protects against all chemicals. For halogenated organic compounds, double-gloving is a best practice.[10]

      • Inner Glove: A thin, disposable nitrile glove provides dexterity and splash protection.[12]

      • Outer Glove: A heavier glove made of neoprene or butyl rubber should be worn over the nitrile glove for extended operations or when handling larger volumes.[11][13]

    • Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected, and wash hands thoroughly after removal.[7][10] Do not reuse disposable gloves.[10]

Task-Specific PPE Protocols

The level of PPE must be adapted to the specific task and the associated risk. The following table provides guidance for common laboratory operations.

Laboratory Operation Scale Required PPE Ensemble Rationale
Weighing/Transfer < 10 mLFR Lab Coat, Chemical Splash Goggles, Double Gloves (Nitrile inner, Neoprene/Butyl outer)Protects against incidental splashes and skin contact during low-volume transfers.
Reaction Setup/Sampling 10 - 100 mLFR Lab Coat, Chemical Splash Goggles, Face Shield, Double Gloves (Nitrile inner, Neoprene/Butyl outer)Increased splash risk requires enhanced facial protection.
Aqueous Workup/Extraction > 100 mLFR Lab Coat, Chemical-Resistant Apron, Chemical Splash Goggles, Face Shield, Double Gloves (Nitrile inner, Neoprene/Butyl outer)High potential for splashes and spills of both the compound and extraction solvents necessitates an apron and full face protection.
Distillation/Reflux Any ScaleFR Lab Coat, Chemical Splash Goggles, Face Shield, Double Gloves (Nitrile inner, Neoprene/Butyl outer)Operations involving heating increase vapor pressure and risk of system failure. Full face protection is critical.
Large Spill Cleanup (>100mL) Any ScaleChemical-Resistant Suit, SCBA or Supplied-Air Respirator, Heavy-Duty Butyl or Viton Gloves, Chemical-Resistant BootsA significant release requires Level B protection due to high concentrations of unknown vapors and splash hazards.[14]

Respiratory Protection: When is it Necessary?

Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, a respirator is required under the following circumstances:

  • Engineering Control Failure: If there is a fume hood malfunction.

  • Large Spills: When cleaning up a significant spill outside of a fume hood.

  • Emergency Situations: During any uncontrolled release of the material.

Respirator Selection: For these scenarios, a full-facepiece respirator with an organic vapor cartridge is the minimum requirement.[15] For emergencies or situations with unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[14] All personnel who may need to wear a respirator must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[15]

PPE Donning, Doffing, and Disposal

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase A Conduct Risk Assessment (Quantity, Task, Conditions) B Review Engineering Controls (Fume Hood, Eyewash) A->B C Select Core & Task-Specific PPE (See Table) B->C D Inspect PPE for Damage C->D E Don PPE in Correct Order (Coat, Goggles, Face Shield, Gloves) D->E F Perform Experiment E->F G Monitor for Contamination F->G G->E If Contaminated, Doff & Replace PPE H Doff PPE in Designated Area (Gloves First, then Shield/Goggles, then Coat) G->H If Operation Complete I Dispose of Contaminated PPE as Hazardous Waste H->I J Wash Hands Thoroughly I->J

Caption: Workflow for selecting, using, and disposing of PPE.

Disposal Plan: All disposable PPE that comes into contact with (1-bromoethenyl)cyclopropane, including gloves and absorbent pads used for minor spills, must be considered hazardous waste.[1]

  • Segregation: Place all contaminated items into a designated, sealed hazardous waste container.

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and a description of its contents.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[2][16] Do not place contaminated items in regular trash receptacles.

By adhering to these stringent PPE protocols, researchers can effectively mitigate the risks associated with handling (1-bromoethenyl)cyclopropane, ensuring a safe and productive laboratory environment.

References

  • Vertex AI Search. Cyclopropane - Grokipedia.
  • CHEMM. Personal Protective Equipment (PPE).
  • Unknown. PPE, Safety Equipment & Hygiene.
  • San Jose State University. Personal Protective Equipment: Hands. (2024, May 10).
  • Apollo Scientific. (Bromomethyl)cyclopropane - Safety Data Sheet.
  • Fisher Scientific. (Bromomethyl)cyclopropane - Safety Data Sheet. (2025, December 20).
  • Air Liquide. Safety Data Sheet Cyclopropane. (2020, August 3).
  • Cole-Parmer. (Bromomethyl)cyclopropane, 90% - Material Safety Data Sheet. (2006, July 13).
  • Airgas. Cyclopropane - Safety Data Sheet. (2018, July 5).
  • ChemicalBook. (Bromomethyl)cyclopropane - Safety Data Sheet. (2026, January 17).
  • Thermo Fisher Scientific. 1-Bromopentane - Safety Data Sheet. (2009, September 26).
  • Fisher Scientific. (Bromomethyl)cyclopropane - Safety Data Sheet. (2023, August 25).
  • Great Plains Center for Agricultural Health. EQUIPMENT.
  • Centers for Disease Control and Prevention. Appendix E – OSHA Respirator Requirements for Selected Chemicals.
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. (2025, October 23).
  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Cyclopropane.
  • Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • CDN Isotopes. Cyclopropane-1,1,2,2-d4 - Safety Data Sheet.
  • Occupational Safety and Health Administration. Personal Protective Equipment.

Sources

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